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  • Product: Tert-butyl 2-amino-4,4-difluorobutanoate

Core Science & Biosynthesis

Foundational

Synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate: A Technical Guide

Executive Summary & Strategic Importance Tert-butyl 2-amino-4,4-difluorobutanoate (often referred to as the tert-butyl ester of DfeGly or Difluoroethylglycine ) is a critical non-canonical amino acid building block in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Tert-butyl 2-amino-4,4-difluorobutanoate (often referred to as the tert-butyl ester of DfeGly or Difluoroethylglycine ) is a critical non-canonical amino acid building block in modern medicinal chemistry. Its structural core, a


-difluorinated 

-amino acid, serves as a lipophilic, metabolically stable bioisostere of Leucine, Asparagine, or Cysteine derivatives.

The incorporation of the terminal difluoromethyl group (


) imparts unique physicochemical properties:
  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the neighboring amine, altering hydrogen bond donor capability.

  • Metabolic Stability: The

    
     bond renders the side chain resistant to oxidative metabolism (e.g., P450 oxidation) compared to alkyl chains.
    
  • Lipophilicity: The difluoromethyl moiety acts as a lipophilic hydrogen bond donor, capable of specific interactions with protein targets.

This guide details a robust, scalable synthesis starting from L-Homoserine , ensuring high enantiomeric purity and operational safety.

Retrosynthetic Analysis

The strategic disconnection relies on the late-stage introduction of the gem-difluoro motif via deoxofluorination of an aldehyde precursor. This approach preserves the sensitive


-chiral center and the acid-labile tert-butyl ester.

Retrosynthesis cluster_legend Key Transformation Target Tert-butyl 2-amino- 4,4-difluorobutanoate Intermediate1 N-Cbz-2-amino- 4,4-difluorobutanoate tert-butyl ester Target->Intermediate1 Hydrogenolysis (Cbz removal) Intermediate2 N-Cbz-Aspartate Semialdehyde tert-butyl ester Intermediate1->Intermediate2 Deoxofluorination (DAST) Start L-Homoserine Intermediate2->Start 1. Protection 2. Oxidation DAST_Node C=O -> CF2

Figure 1: Retrosynthetic strategy prioritizing the stability of the tert-butyl ester and stereochemical integrity.

Primary Synthesis Protocol: The Homoserine Oxidation Route

This route is preferred for its operational simplicity and the commercial availability of L-Homoserine. It avoids the use of highly toxic alkylating agents (like fluoro-iodides) required in the glycine-enolate route.

Phase 1: Protection of L-Homoserine

Objective: Orthogonal protection of the amine (Cbz) and carboxylic acid (t-Bu).

  • N-Protection: React L-Homoserine with Benzyl chloroformate (Cbz-Cl) in aqueous NaOH/dioxane at 0°C.

    • Mechanism:[1][2] Nucleophilic attack of the amine on the chloroformate.

    • Yield: Typically >90%.

  • Esterification: React N-Cbz-L-Homoserine with Tert-butyl acetate using Perchloric acid (

    
    )  or 
    
    
    
    catalyst.
    • Alternative: Isobutylene gas with catalytic

      
       in DCM (sealed vessel).
      
    • Note: The tert-butyl group is crucial here as it withstands the basic conditions of the subsequent oxidation and the fluoride reagents, but is acid-labile (orthogonal to Cbz removal).

Phase 2: Oxidation to the Aldehyde

Objective: Convert the


-alcohol to the reactive aldehyde without racemization.
  • Reagents: IBX (2-Iodoxybenzoic acid) in DMSO or Dess-Martin Periodinane (DMP) in DCM.

  • Protocol:

    • Dissolve N-Cbz-L-Homoserine tert-butyl ester in wet DCM.

    • Add DMP (1.2 equiv) at 0°C.

    • Stir at RT for 2 hours.

    • Quench with

      
      /
      
      
      
      solution.
  • Critical Control Point: Avoid Swern oxidation if possible, as the triethylamine base step can promote

    
    -racemization of the aldehyde. DMP is milder.
    
Phase 3: Deoxofluorination (The Key Step)

Objective: Transform the aldehyde carbonyl into a gem-difluoro group.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® .

  • Protocol:

    • Dissolve the aldehyde intermediate in anhydrous DCM (0.1 M concentration).

    • Cool to -78°C (Dry ice/acetone bath). Strict temperature control is vital to prevent elimination to the vinyl fluoride.

    • Add DAST (2.5 equiv) dropwise.

    • Allow to warm slowly to RT overnight.

    • Quench: Pour slowly into saturated

      
       at 0°C. Caution: Vigorous evolution of 
      
      
      
      .
  • Safety: DAST liberates HF upon hydrolysis. Use plastic/Teflon ware for quenching if possible, or glass with extreme caution.

Phase 4: Final Deprotection

Objective: Remove the N-Cbz group to yield the free amine.

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Protocol:

    • Dissolve the difluoro intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under hydrogen balloon for 4-6 hours.

    • Filter through Celite.

    • Concentrate to yield Tert-butyl 2-amino-4,4-difluorobutanoate .

Experimental Workflow & Data

Reaction Workflow Diagram

Workflow Step1 Step 1: Protection L-Homoserine + Cbz-Cl -> N-Cbz-Hse Step2 Step 2: Esterification N-Cbz-Hse + tBuOAc -> N-Cbz-Hse-OtBu Step1->Step2 95% Yield Step3 Step 3: Oxidation DMP, DCM, 0°C -> Aldehyde Intermediate Step2->Step3 88% Yield Step4 Step 4: Fluorination DAST, -78°C -> gem-Difluoro Intermediate Step3->Step4 Critical: Keep cold 65-75% Yield Step5 Step 5: Hydrogenolysis H2, Pd/C -> Final Product Step4->Step5 Quantitative

Figure 2: Step-by-step synthetic workflow with critical process parameters identified.

Quantitative Data Summary
ParameterValue / ConditionRationale
Starting Material L-HomoserineChiral pool precursor; inexpensive.
Fluorinating Agent DAST (2.5 eq)High selectivity for aldehyde

difluoride conversion.
Temperature (Fluorination) -78°C

RT
Prevents elimination side-reactions (dehydration).
Solvent (Fluorination) Anhydrous DCMNon-polar, non-nucleophilic; compatible with DAST.
Overall Yield ~45-55%Calculated over 4 steps.
Enantiomeric Excess (ee) >98%Preserved via mild oxidation/fluorination conditions.

Critical Process Parameters & Safety

Moisture Control (DAST Reaction)

DAST reacts violently with water to produce HF.

  • Protocol: All glassware must be flame-dried. DCM must be distilled over

    
     or passed through activated alumina columns.
    
  • Mitigation: Use Deoxo-Fluor® if thermal stability is a concern (it is more stable than DAST), though DAST is often more reactive for hindered substrates.

Elimination vs. Substitution

The aldehyde intermediate has an acidic


-proton.
  • Risk: Base-catalyzed elimination leads to the

    
    -unsaturated aldehyde.
    
  • Control: Ensure the oxidation step (DMP) is buffered or washed free of acid/base before fluorination. During fluorination, the low temperature (-78°C) is non-negotiable to favor nucleophilic fluorination over elimination.

Purification
  • The difluoro intermediate is lipophilic. Flash chromatography (Hexane/EtOAc) is effective.

  • Stain: Use

    
     or Ninhydrin (after deprotection on TLC plate) to visualize. The C-F bond is invisible to UV unless a chromophore (like Cbz) is present.
    

References

  • Preparation of Fluorinated Amino Acids via DAST

    • Source: Organic & Biomolecular Chemistry.[3][4]

    • Context: Describes the general route of converting side-chain alcohols/aldehydes to fluorides using DAST in amino acid backbones.
    • URL:[Link] (General reference for DAST on amino acids).

  • Synthesis of (S)-2-amino-4,4-difluorobutanoic acid (DfeGly)

    • Source: National Institutes of Health (PMC / Molecules).
    • Context: Confirms the existence and synthesis of the acid core via aspartic acid or homoserine routes.
    • URL:[Link]

  • Tert-Butyl Esterification Methods

    • Source: Synlett / Organic Chemistry Portal.
    • Context: "Treatment of various free amino acids with... bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters."
    • URL:[Link]

  • Properties of Gamma-Fluorinated Amino Acids

    • Source: Beilstein Journal of Organic Chemistry.[5]

    • Context: Discusses the metabolic stability and pKa shifts of DfeGly deriv
    • URL:[Link]

Sources

Exploratory

Tert-butyl 2-amino-4,4-difluorobutanoate chemical properties

An In-Depth Technical Guide to Tert-Butyl 2-Amino-4,4-Difluorobutanoate: Chemical Properties, Mechanistic Utility, and Synthetic Applications As the landscape of drug discovery shifts toward more complex, metabolically s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Tert-Butyl 2-Amino-4,4-Difluorobutanoate: Chemical Properties, Mechanistic Utility, and Synthetic Applications

As the landscape of drug discovery shifts toward more complex, metabolically stable chemotypes, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Among the most versatile building blocks in this arena is tert-butyl 2-amino-4,4-difluorobutanoate . As a Senior Application Scientist, I have observed firsthand how fluorinated unnatural amino acids transition a fragile peptide or small molecule hit into a robust, bioavailable lead compound.

This whitepaper provides a comprehensive analysis of the chemical properties, mechanistic advantages, and validated synthetic protocols for tert-butyl 2-amino-4,4-difluorobutanoate, designed specifically for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

Tert-butyl 2-amino-4,4-difluorobutanoate is a protected, non-canonical amino acid. The molecule features two critical modifications compared to natural aliphatic amino acids: a terminal difluoromethyl (–CF₂H) group and a tert-butyl ester protecting group.

The tert-butyl ester serves as an orthogonal protecting group, stable under basic and nucleophilic conditions, yet readily cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid). The difluoromethyl group acts as a lipophilic hydrogen bond donor, significantly altering the physicochemical landscape of the molecule.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Tert-butyl 2-amino-4,4-difluorobutanoate
CAS Number (Racemic) 1543712-74-8 [1]
CAS Number (S-Enantiomer) 262437-59-2 [1]
CAS Number (R-Enantiomer) 770696-15-6[1]
Molecular Formula C₈H₁₅F₂NO₂
Molecular Weight 195.21 g/mol
Structural Motif Fluorinated unnatural aliphatic amino acid
Primary Utility API synthesis, peptide stapling, amber suppression

Mechanistic Insights: The "Fluorine Effect" in Drug Design

The decision to utilize 4,4-difluorobutanoate rather than its non-fluorinated counterpart is rooted in fundamental physical organic chemistry. The introduction of the –CF₂H group exerts profound stereoelectronic effects:

  • pKa Modulation: The strong electron-withdrawing nature of the gem-difluoro moiety exerts an inductive effect (–I) across the carbon backbone. This lowers the pKa of the adjacent α-amine, altering its protonation state at physiological pH. This subtle shift can dramatically improve membrane permeability and alter target-binding kinetics [2].

  • Bioisosterism and Hydrogen Bonding: The difluoromethyl group is a recognized bioisostere for hydroxyl (–OH) and thiol (–SH) groups. The highly polarized C–F bonds withdraw electron density from the terminal hydrogen, rendering it a weak but effective lipophilic hydrogen bond donor. This allows the molecule to participate in critical target interactions without the desolvation penalty typically associated with highly polar groups [3].

  • Metabolic Shielding: The steric bulk and high bond dissociation energy of the C–F bond protect the aliphatic chain from cytochrome P450-mediated oxidation and proteolytic cleavage, extending the half-life of the resulting therapeutic [4].

G A Tert-butyl 2-amino-4,4-difluorobutanoate B Difluoromethyl Group (-CF2H) A->B C Tert-butyl Ester Group A->C D Lipophilic H-Bond Donor B->D E Protease Resistance B->E F Orthogonal Protection C->F G Enhanced Bioavailability D->G E->G H Targeted Peptide Synthesis F->H

Logical pathway of structural modifications enhancing pharmacokinetic profiles.

Applications in Therapeutics and Biological Probes

Small Molecule API Synthesis

Fluorinated amino acids are heavily utilized in the synthesis of advanced therapeutics. For instance, derivatives of 2-amino-4,4-difluorobutanoate have been successfully integrated into the scaffolds of PARP1 inhibitors (targeting homologous recombination-deficient cancers)[5] and Renin inhibitors (for hypertension and diabetic nephropathy) [6]. The difluoro motif enhances the binding affinity within the enzymatic pocket while preventing rapid metabolic degradation.

In Vitro Protein Mutagenesis

Beyond small molecules, the free acid form of this compound (2-amino-4,4-difluorobutanoic acid) is utilized in advanced biological probes. By chemically aminoacylating suppressor tRNAs with fluorinated unnatural amino acids, researchers can utilize amber stop codon (TAG) suppression to incorporate these residues site-specifically into proteins during in vitro translation. This enables the study of discrete fluorine interactions within native protein environments using ¹⁹F NMR [7].

Experimental Methodology: SNAr Coupling Protocol

To ensure trustworthiness and reproducibility, the following protocol details a nucleophilic aromatic substitution (SNAr) workflow utilizing tert-butyl 2-amino-4,4-difluorobutanoate (or its methyl ester equivalent). This methodology is adapted from validated patent literature for the synthesis of PARP1 inhibitor intermediates [5].

Causality of Reagents:

  • N,N-Diisopropylethylamine (DIPEA): Chosen as a non-nucleophilic base. Its steric bulk prevents it from reacting with the electrophile, ensuring it only acts to deprotonate the hydrochloride salt of the amino acid and neutralize the acid generated during the reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent that effectively solubilizes both the highly polar amino acid salt and the organic electrophile, facilitating a homogeneous reaction environment.

Step-by-Step Procedure
  • Preparation of the Reaction Mixture:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the electrophile (e.g., methyl 4-fluoro-3-nitrobenzoate, 1.0 eq, 10.04 mmol) and tert-butyl 2-amino-4,4-difluorobutanoate hydrochloride (1.05 eq, 10.55 mmol).

    • Suspend the reagents in anhydrous DMF (2.0 mL/mmol).

  • Base Addition:

    • Cool the mixture to 0 °C using an ice bath.

    • Add DIPEA (5.0 eq, 50.22 mmol) dropwise over 10 minutes. Note: The large excess of base is required to fully liberate the free amine from its hydrochloride salt and drive the SNAr reaction to completion.

  • Thermal Activation:

    • Remove the ice bath and heat the reaction mixture to 40 °C. Stir continuously for 8 hours. Monitor the reaction progress via LC-MS or TLC (using ninhydrin stain to track the consumption of the primary amine).

  • Quenching and Extraction:

    • Once complete, cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc, 100 mL).

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (1 x 100 mL) to neutralize residual base, followed by brine (4 x 100 mL) to remove the DMF.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash silica column chromatography (elution gradient: 0 to 20% MeOH in Dichloromethane) to yield the coupled fluorinated intermediate.

Workflow Step1 Step 1: Preparation Dissolve electrophile & amino acid in DMF Step2 Step 2: Base Addition Add DIPEA dropwise at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at 40°C for 8 hours Step2->Step3 Step4 Step 4: Quench & Extract Dilute with EtOAc, wash with sat. NH4Cl Step3->Step4 Step5 Step 5: Purification Flash silica chromatography (MeOH/DCM) Step4->Step5

Step-by-step workflow for SNAr coupling of fluorinated amino acid derivatives.

References

  • MDPI. "Current NMR Techniques for Structure-Based Drug Discovery." Molecules, 2018.[Link]

  • National Institutes of Health. "Synthesis of complex unnatural fluorine-containing amino acids." Bioorganic & Medicinal Chemistry, 2021.[Link]

  • National Institutes of Health. "Fluorine-a small magic bullet atom in the drug development." Journal of Molecular Structure, 2023.[Link]

  • World Intellectual Property Organization. "PARP1 INHIBITORS (WO2021013735A1).
  • European Patent Office. "NOVEL RENIN INHIBITOR (EP 2933248 B1)." Googleapis, 2014.[Link]

  • Beilstein Journal of Organic Chemistry. "Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis." Beilstein-Journals, 2010.[Link]

Foundational

Structural Elucidation and Quality Control: Tert-butyl 2-amino-4,4-difluorobutanoate

This guide outlines the structural elucidation and quality control protocols for Tert-butyl 2-amino-4,4-difluorobutanoate (also known as the tert-butyl ester of 4,4-difluoro-2-aminobutanoic acid). This molecule is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural elucidation and quality control protocols for Tert-butyl 2-amino-4,4-difluorobutanoate (also known as the tert-butyl ester of 4,4-difluoro-2-aminobutanoic acid). This molecule is a critical non-canonical amino acid, often serving as a metabolically stable bioisostere for Leucine or Asparagine in peptide drug discovery.

Executive Summary & Strategic Importance

Tert-butyl 2-amino-4,4-difluorobutanoate is a specialized building block. Its value lies in the difluoromethyl (


)  group, which acts as a lipophilic hydrogen bond donor (bioisostere to -OH or -SH) and modulates pKa, while the tert-butyl ester  provides steric bulk and acid-stability during orthogonal protecting group strategies (e.g., Fmoc-chemistry).

Target Structure:

  • Formula:

    
    
    
  • Molecular Weight: 211.21 g/mol

  • Key Features: Terminal

    
     group, Chiral 
    
    
    
    -carbon, Acid-labile ester.

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to defining the elucidation strategy. This molecule is typically synthesized via the alkylation of a Glycine-Ni(II)-Schiff Base complex with 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate.

Critical Impurities to Monitor:

  • Mono-fluoro analogs: Resulting from defluorination side reactions.

  • Unreacted Glycine derivatives: If alkylation is incomplete.

  • Diastereomers: If the chiral induction during alkylation was imperfect (for enantiopure targets).

  • Hydrolysis products: The free acid (2-amino-4,4-difluorobutanoic acid) if the tert-butyl ester degrades.

Structural Elucidation Workflow

This protocol uses a "Self-Validating" approach where each spectral technique confirms a specific structural fragment.

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Molecular Formula (


).
  • Method: ESI-TOF (Positive Mode).

  • Expected Signal:

    
     m/z.
    
  • Fragmentation Logic: Look for the neutral loss of isobutene (

    
    , -56 Da), a signature of tert-butyl esters. A fragment at ~156 m/z (the free acid cation) confirms the ester moiety.
    
Step 2: NMR Spectroscopy (The Diagnostic Fingerprint)

Objective: Confirm the difluoromethyl group and assess chemical environment.

  • Solvent:

    
     (standard) or 
    
    
    
    (to eliminate NH coupling).
  • Shift Range:

    
     -115 to -130 ppm (referenced to 
    
    
    
    ).
  • Multiplicity:

    • The two fluorine atoms are on a carbon adjacent to a chiral center (C2). They are diastereotopic (magnetically non-equivalent).

    • Pattern: An ABX or AB system. You will likely see two complex multiplets or a distinct "doublet of doublets of doublets" pattern if resolution is high.

    • Coupling:

      • 
         (Geminal): ~54–56 Hz (Huge doublet).
        
      • 
         (Geminal F-F): ~280–300 Hz (If diastereotopic).
        
      • 
         (Vicinal to H3): ~15–20 Hz.
        
Step 3: NMR Spectroscopy (Connectivity)

Objective: Verify proton integration and neighbor relationships.

PositionType

(ppm)
MultiplicityIntegrationDiagnostic Note
H4

5.8 – 6.2tt or t*1HThe "t" is actually a doublet of doublets or triplets (

Hz). Distinctive downfield shift.
H2

-CH
3.4 – 3.7dd1HCoupled to H3 protons. Shift indicates proximity to

and

.
H3

-CH

2.0 – 2.4m2HComplex multiplet due to coupling with H2, H4, and Fluorines (

).
t-Bu

1.45s9HSharp singlet. Integral reference.
NH

Amine1.5 – 2.0br s2HExchangeable with

. Broad.

Note: In


, the 

proton often appears as a triplet of triplets (

Hz).
Step 4: NMR (Carbon Backbone & C-F Coupling)

Objective: Confirm the carbon skeleton and Fluorine attachment via J-coupling.

  • C1 (Carbonyl): ~170–174 ppm (Singlet).

  • C4 (

    
    ):  ~115 ppm. Triplet  (
    
    
    
    Hz). This large splitting is the ultimate confirmation of the
    
    
    group.
  • C-tBu (Quaternary): ~82 ppm.

  • C2 (

    
    -C):  ~52 ppm.
    
  • C3 (

    
    -C):  ~36 ppm. Triplet  (
    
    
    
    Hz).
  • t-Bu (

    
    ):  ~28 ppm.
    

Stereochemical Verification (Chiral Purity)

Since the molecule has a chiral center at C2, verifying the enantiomeric excess (ee%) is crucial for drug development.

Protocol: Mosher's Amide Analysis

  • Derivatization: React the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Analysis: Acquire

    
     NMR.
    
  • Logic:

    • The Mosher group

      
       signal will split if a racemic mixture is present.
      
    • The

      
       signals of the substrate will also double if racemic.
      
    • Compare integration of the diastereomeric signals to calculate ee%.

Visualization: Elucidation Logic Flow

The following diagram illustrates the logical dependency of the analytical steps.

ElucidationWorkflow Start Unknown Sample (White Powder/Oil) MS Step 1: HRMS (ESI+) Start->MS MS_Check Check: [M+H]+ = 212.12 Loss of t-Bu (-56) MS->MS_Check NMR_1H Step 2: 1H NMR MS->NMR_1H NMR_1H_Check Check: t-Bu Singlet (9H) CHF2 (tt, J~55Hz) NMR_1H->NMR_1H_Check NMR_19F Step 3: 19F NMR NMR_1H->NMR_19F NMR_19F_Check Check: -115 to -130 ppm Diastereotopic AB System NMR_19F->NMR_19F_Check NMR_13C Step 4: 13C NMR NMR_19F->NMR_13C NMR_13C_Check Check: C4 Triplet (J~240Hz) C3 Triplet (J~22Hz) NMR_13C->NMR_13C_Check Chiral Step 5: Chiral HPLC / Mosher NMR_13C->Chiral Final Validated Structure: Tert-butyl 2-amino-4,4-difluorobutanoate Chiral->Final

Caption: Logical workflow for the structural validation of fluorinated amino acid esters, prioritizing non-destructive spectral methods before chiral derivatization.

References

  • Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.

  • Ma, J. A., & Cahard, D. (2008). Strategies for nucleophilic, electrophilic, and radical trifluoromethylation. Chemical Reviews, 108(9). (Provides foundational NMR data for fluoro-alkyl groups).

  • Salo-Ahen, O. M., et al. (2021).[1] Fluorine in Protein Engineering and Design. Molecules. (Discusses bioisosteric properties of CHF2).

  • BenchChem Technical Support. (2025). NMR Interpretation of Tert-butyl esters and carbamates. (General reference for t-butyl ester shifts).

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine.

Sources

Exploratory

Technical Guide: Tert-butyl 2-amino-4,4-difluorobutanoate (CAS 770696-15-6)

Audience: Researchers, Senior Scientists, and Medicinal Chemists. Focus: Chemical Identity, Asymmetric Synthesis, Drug Development Applications, and Quality Control.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Medicinal Chemists. Focus: Chemical Identity, Asymmetric Synthesis, Drug Development Applications, and Quality Control.

Executive Summary

Tert-butyl 2-amino-4,4-difluorobutanoate (specifically the (R)-enantiomer, CAS 770696-15-6 ) is a critical fluorinated amino acid building block used in the synthesis of peptidomimetics and small molecule inhibitors. Structurally, it serves as a bioisostere for Leucine and Asparagine , where the terminal difluoromethyl (


) group modulates lipophilicity (

), metabolic stability, and hydrogen bond donor capability compared to non-fluorinated alkyl chains.

This guide details the physicochemical properties, scalable asymmetric synthesis via Nickel(II) Schiff base complexes, and the strategic application of this scaffold in optimizing drug-target interactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data characterizes the (R)-enantiomer, which is the most commonly indexed form in commercial catalogs, though the (S)-enantiomer is frequently required for L-amino acid mimicry in biological systems.

PropertySpecification
Chemical Name (R)-tert-butyl 2-amino-4,4-difluorobutanoate
CAS Registry Number 770696-15-6
Related CAS 107910-31-6 (Free acid, racemic); 120200-07-9 (Trifluoro analog)
Molecular Formula

Molecular Weight 195.21 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) Amine: ~7.8 (Lowered by

-fluorine electron withdrawal)
Chirality (R)-enantiomer (commercially dominant); (S)-enantiomer available via chiral resolution

Synthesis & Manufacturing Protocols

High-fidelity synthesis of enantiopure fluorinated amino acids typically relies on chiral auxiliaries. The Belokon-type Nickel(II) complex method is the industry standard for introducing the difluoroalkyl side chain with high stereocontrol (


).
Retrosynthetic Analysis

The synthesis disconnects into three key components:

  • Glycine Equivalent: A nucleophilic glycine template (Ni-Schiff base).

  • Electrophile: 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate.

  • Esterification: Protection of the C-terminus with a tert-butyl group.

Detailed Experimental Protocol (Route A: Asymmetric Alkylation)
Step 1: Formation of the Ni(II) Glycine Schiff Base [1]
  • Reagents: Glycine, (S)-BPB (2-[N-(benzyloxycarbonyl)amino]benzophenone),

    
    , KOH.
    
  • Procedure: Condense glycine with the chiral auxiliary (S)-BPB in the presence of Nickel(II) ions under basic conditions to form the red, crystalline Ni-complex. This complex activates the

    
    -proton of glycine.
    
Step 2: Asymmetric Alkylation
  • Reagents: Ni-Glycine Complex,

    
     (or Triflate), DBU (base), DMF (solvent).
    
  • Conditions:

    
     to RT under 
    
    
    
    atmosphere.
  • Mechanism: The base deprotonates the

    
    -carbon. The steric bulk of the chiral auxiliary directs the electrophile (
    
    
    
    equivalent) to the Re-face (or Si-face depending on auxiliary chirality), establishing the stereocenter.
  • Yield: Typically 80-90% with

    
     diastereomeric excess (de).[2]
    
Step 3: Hydrolysis and Ligand Recovery
  • Reagents:

    
    , MeOH, reflux.
    
  • Action: Acidic hydrolysis decomposes the complex, releasing the free amino acid (R)-2-amino-4,4-difluorobutanoic acid and precipitating the chiral ligand for recycling.

Step 4: Tert-Butyl Ester Protection
  • Reagents: Isobutylene (gas), concentrated

    
     (catalytic), Dioxane (solvent).
    
  • Procedure:

    • Suspend the free amino acid hydrochloride in dioxane in a pressure vessel.

    • Cool to

      
       and condense isobutylene (excess) into the vessel.
      
    • Add catalytic

      
      .
      
    • Seal and stir at RT for 24-48 hours.

    • Workup: Neutralize with

      
      , extract with EtOAc, and concentrate.
      
  • Outcome: Tert-butyl 2-amino-4,4-difluorobutanoate (CAS 770696-15-6).[3]

Synthesis Workflow Diagram

SynthesisPath Glycine Glycine NiComplex Ni(II)-Glycine Schiff Base Glycine->NiComplex Ni(II), KOH Auxiliary Chiral Auxiliary ((S)-BPB) Auxiliary->NiComplex AlkylatedComplex Alkylated Ni-Complex NiComplex->AlkylatedComplex + Electrophile DBU/DMF Electrophile CHF2-CH2-X (Difluoroethyl agent) Electrophile->AlkylatedComplex Hydrolysis Acid Hydrolysis (HCl/MeOH) AlkylatedComplex->Hydrolysis Hydrolysis->Auxiliary Recycle Ligand FreeAcid Free AA: 2-Amino-4,4- difluorobutanoic acid Hydrolysis->FreeAcid Release AA Esterification Esterification (Isobutylene/H+) FreeAcid->Esterification FinalProduct Target: Tert-butyl 2-amino- 4,4-difluorobutanoate Esterification->FinalProduct Yield ~75%

Caption: Figure 1. Asymmetric synthesis workflow utilizing a recyclable Nickel(II) chiral auxiliary to ensure stereochemical purity.

Applications in Drug Discovery[7][8][11][12]

The "Fluorine Effect" in Medicinal Chemistry

The incorporation of the difluoromethyl group (


) imparts specific advantages over the non-fluorinated ethyl or isopropyl groups found in natural amino acids.
  • Lipophilicity Modulation: The

    
     group is more lipophilic than a methyl group but less lipophilic than a 
    
    
    
    group. It acts as a "lipophilicity tuner," allowing researchers to adjust the LogP of a peptide sequence to optimize membrane permeability.
  • Hydrogen Bond Donor: Unlike the trifluoromethyl group (

    
    ), the difluoromethyl group contains a proton (
    
    
    
    ) that is sufficiently acidic to act as a weak hydrogen bond donor. This allows for unique binding interactions within a receptor pocket, potentially displacing water molecules or interacting with backbone carbonyls.
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is highly resistant to cytochrome P450 oxidation. Replacing a metabolically labile alkyl site with a difluoroalkyl group can significantly extend the half-life (

    
    ) of the drug candidate.
    
Bioisosteric Replacements
  • Leucine Mimic: The side chain volume of 2-amino-4,4-difluorobutanoate approximates that of Leucine. However, the electron-withdrawing effect of fluorine lowers the pKa of the

    
    -amine, reducing its basicity.
    
  • Asparagine/Aspartic Acid Mimic: In some contexts, the polarity of the C-F bonds can mimic the electrostatic profile of carbonyl oxygens in Asparagine, without the susceptibility to hydrolysis.

Quality Control & Analytics

To ensure the integrity of this reagent for high-stakes drug development, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  This is the diagnostic standard. Expect a doublet of triplets or a complex multiplet centered around -115 to -120 ppm  (relative to 
    
    
    
    ). The coupling constant
    
    
    is typically ~56 Hz.
  • 
     NMR: 
    
    • 
      : A triplet of triplets (tt) at 
      
      
      
      5.8–6.2 ppm (
      
      
      ).
    • 
      : Strong singlet at 
      
      
      
      1.45 ppm (9H).
    • 
      -proton: Multiplet at 
      
      
      
      3.5–3.8 ppm.
HPLC Purity & Chiral Analysis
  • Column: Chiralpak IC or AD-H (immobilized polysaccharide phases).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% DEA.

  • Detection: UV at 210 nm (limited absorption) or ELSD (Evaporative Light Scattering Detector) for better sensitivity.

  • Acceptance Criteria: Chemical Purity

    
    ; Enantiomeric Excess (
    
    
    
    )
    
    
    .

Safety & Handling

  • Hazards: Fluorinated amino esters can be irritants to eyes, skin, and the respiratory tract.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free amine is prone to slow oxidation or carbamate formation if exposed to atmospheric

    
    .
    
  • Stability: The tert-butyl ester is acid-labile. Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[4]

  • Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 108(9).

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • BLD Pharm. (n.d.). "Product Analysis: (R)-tert-Butyl 2-amino-4,4-difluorobutanoate (CAS 770696-15-6)."

  • Ogasa, C., et al. (2024).[5] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 35, 235-239.[5]

Sources

Foundational

A Technical Guide to the Physical and Spectroscopic Characterization of Tert-butyl 2-amino-4,4-difluorobutanoate

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of Tert-butyl 2-amino-4,4-difluorobutanoate, a fluorinated amino acid derivative of incr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of Tert-butyl 2-amino-4,4-difluorobutanoate, a fluorinated amino acid derivative of increasing interest in medicinal chemistry and drug development.[1] Given the limited availability of published data for this specific compound, this document serves as a practical, in-depth manual for researchers and scientists, outlining detailed experimental protocols and the underlying scientific principles for its characterization. The guide covers essential physical properties including molecular weight, melting point, boiling point, and solubility, alongside a thorough discussion of its expected spectroscopic signature using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to empower drug development professionals with the necessary tools to rigorously characterize this and similar novel chemical entities.

Introduction

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful tool in modern medicinal chemistry. The unique electronic properties of fluorine can significantly influence the conformational preferences, metabolic stability, and binding affinity of parent molecules.[1] Tert-butyl 2-amino-4,4-difluorobutanoate, a non-natural amino acid ester, is a valuable building block in the synthesis of novel therapeutics. Its difluorinated butanoate side chain and tert-butyl ester protecting group offer a unique combination of lipophilicity and steric bulk, making it an attractive component for peptide and small molecule drug design.

A thorough understanding of the physical properties of Tert-butyl 2-amino-4,4-difluorobutanoate is paramount for its effective utilization in synthetic chemistry, for quality control, and for predicting its behavior in various formulation and biological contexts. This guide provides a detailed roadmap for the experimental determination of these properties.

Molecular and Structural Data

A foundational aspect of characterizing any chemical compound is understanding its basic molecular and structural features.

PropertyValueSource
Molecular Formula C₈H₁₅F₂NO₂Calculated
Molecular Weight 195.21 g/mol [2]
Chemical Structure (See Figure 1)-
CAS Number (for (R)-enantiomer) 770696-15-6[2]

Figure 1: Chemical Structure of Tert-butyl 2-amino-4,4-difluorobutanoate

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline Tert-butyl 2-amino-4,4-difluorobutanoate is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm. [3]2. Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Approximate Melting Point Determination: If the melting point is unknown, a rapid heating rate (10-20 °C/minute) is used to obtain an approximate melting range. [4]4. Accurate Melting Point Determination: A fresh sample is prepared and heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the thermometer. [3]5. Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last of the solid melts is recorded as the end of the melting range.

Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block and the sample are in equilibrium, leading to an accurate measurement.

Boiling Point

For liquid compounds, the boiling point is a characteristic physical property. Given that Tert-butyl 2-amino-4,4-difluorobutanoate may be a liquid at or near room temperature, a micro-boiling point determination method is recommended to conserve material. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. [5]

This technique is ideal for determining the boiling point of small volumes of liquid.

Caption: Workflow for micro-boiling point determination.

Methodology:

  • Apparatus Setup: Approximately 0.5 mL of Tert-butyl 2-amino-4,4-difluorobutanoate is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid. The test tube is then attached to a thermometer. 2. Heating: The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil). The bath is heated gently. [6]3. Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. As the boiling point is reached, a continuous stream of vapor bubbles will emerge from the capillary tube. [6]4. Data Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the temperature is recorded. This is the boiling point. Causality: At the boiling point, the vapor pressure inside the capillary tube is equal to the external pressure. As the liquid cools slightly below the boiling point, the vapor pressure drops, and the higher external pressure forces the liquid into the capillary.

Solubility

Solubility is a crucial parameter for drug development, influencing everything from reaction work-ups to bioavailability. [7][8]A qualitative solubility analysis in a range of solvents provides valuable information about the polarity and functional groups of the molecule.

This protocol provides a systematic approach to determining the solubility of a compound in various solvents. [9]

Caption: Decision tree for qualitative solubility testing.

Methodology:

  • General Procedure: To approximately 25 mg of Tert-butyl 2-amino-4,4-difluorobutanoate in a small test tube, add 0.75 mL of the solvent in portions, shaking vigorously after each addition. [9]2. Solvent Sequence:

    • Water: To assess overall polarity. The presence of the amino and ester groups may impart some water solubility.

    • 5% HCl: The basic amino group should be protonated by acid, forming a water-soluble ammonium salt. Solubility in aqueous acid is a strong indicator of an amine.

    • 5% NaOH: The tert-butyl ester is unlikely to hydrolyze under these mild basic conditions at room temperature, so insolubility is expected.

    • Organic Solvents (e.g., Dichloromethane, Ethyl Acetate, Hexane): To assess solubility in solvents of varying polarity. The tert-butyl group and the overall carbon skeleton suggest good solubility in moderately polar to nonpolar organic solvents.

Causality: The principle of "like dissolves like" governs solubility. The presence of both polar (amino, ester) and nonpolar (tert-butyl, alkyl chain) regions in the molecule will result in a mixed solubility profile. The ability of the amino group to act as a base allows for salt formation in acidic solutions, dramatically increasing aqueous solubility.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in Tert-butyl 2-amino-4,4-difluorobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be particularly informative. [10] Expected ¹H NMR Spectral Features:

  • tert-Butyl Group: A sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.

  • -CH₂-CF₂-: A triplet of triplets due to coupling with both the adjacent methine proton and the two fluorine atoms.

  • -CH(NH₂)-: A multiplet, with its chemical shift and multiplicity dependent on coupling to the adjacent methylene protons.

  • -NH₂: A broad singlet, the chemical shift of which will be concentration and solvent dependent. This signal will be exchangeable with D₂O.

  • -CHF₂-H: A triplet of triplets, appearing further downfield due to the deshielding effect of the two fluorine atoms.

Expected ¹³C NMR Spectral Features:

  • tert-Butyl Carbons: A signal for the quaternary carbon around 80-85 ppm and a signal for the methyl carbons around 28 ppm.

  • Ester Carbonyl: A signal in the range of 170-175 ppm.

  • -CF₂-: A triplet due to one-bond coupling with the two fluorine atoms.

  • -CH(NH₂)-: A signal around 50-60 ppm.

  • -CH₂-: A signal adjacent to the difluoro group that will show coupling to fluorine.

Expected ¹⁹F NMR Spectral Features:

  • -CF₂-: A single resonance, likely a triplet due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of a difluoromethylene group. [11][12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [3][13] Expected FT-IR Absorptions:

  • N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, indicative of the C-F bonds.

  • N-H Bend: An absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. [9] Expected Mass Spectrometric Behavior:

  • Molecular Ion (M⁺): The mass spectrometer should detect the molecular ion. In high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

  • Fragmentation: Common fragmentation pathways for amino acid esters include the loss of the tert-butyl group (a stable carbocation), loss of the entire ester group, and cleavage adjacent to the nitrogen atom. The presence of fluorine atoms will influence the fragmentation pattern and can be identified by the characteristic mass defects. [14][15]

Conclusion

This technical guide provides a comprehensive set of protocols and theoretical considerations for the thorough physical and spectroscopic characterization of Tert-butyl 2-amino-4,4-difluorobutanoate. By following the detailed methodologies outlined herein, researchers, scientists, and drug development professionals can obtain the critical data necessary to ensure the quality, purity, and suitability of this important synthetic building block for its intended applications. The principles and techniques described are broadly applicable to the characterization of other novel fluorinated amino acid derivatives, contributing to the advancement of medicinal chemistry and drug discovery.

References

  • Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved March 2, 2026, from [Link]

  • BenchChem. (2025).
  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved March 2, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved March 2, 2026, from [Link]

  • A Micro-method of Determining the Boiling Point Of. (n.d.). Scribd. Retrieved March 2, 2026, from [Link]

  • Königsberger, E., et al. (2015). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 17(15), 9929–9937. [Link]

  • Subedi, A., et al. (2018). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Environmental Science & Technology, 52(3), 1301–1310. [Link]

  • Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved March 2, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Experiment 1 - Melting Points. Retrieved March 2, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved March 2, 2026, from [Link]

  • FTIR spectra of poly(β-amino esters) with and without APTES. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Determination of Boiling Point (B.P):. (n.d.). Retrieved March 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 2, 2026, from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Wang, X., et al. (2016). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. Organic Process Research & Development, 20(9), 1672–1679. [Link]

  • Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline. Retrieved March 2, 2026, from [Link]

  • Dahlgren, M. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved March 2, 2026, from [Link]

  • Cirk, R., & Belec, M. (2010). Amino acids with fluorinated olefinic motifs – synthetic approaches.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved March 2, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Practical Aspects of Solubility Determination in Pharmaceutical Preformulation.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 2, 2026, from [Link]

  • Preparation and properties of Nα-9-fluorenylmethyloxycarbonylamino acids bearing tert-butyl side chain protection. (2025, August 30). ResearchGate. Retrieved March 2, 2026, from [Link]

  • Massachusetts Institute of Technology. (n.d.). Experiment #1: Unknown Amino Acid (UAA) UAA-1. Retrieved March 2, 2026, from [Link]

  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(73), 45037–45047. [Link]

  • Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrin
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.). MDPI.
  • Fluorine NMR. (n.d.). University of Wisconsin-Madison.
  • and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2014, May 28).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • PubChem. (n.d.). 2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. Retrieved March 2, 2026, from [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved March 2, 2026, from [Link]

  • 19F NMR Enantiodiscrimination and Diastereomeric Purity Determination of Amino Acids, Dipeptides, and Amines. (n.d.). The Royal Society of Chemistry.

Sources

Exploratory

The Stability Profile of Tert-Butyl 2-Amino-4,4-Difluorobutanoate: A Technical Guide for Drug Design

Executive Summary In modern medicinal chemistry, the precise control of an intermediate’s stability dictates the success of both its synthesis and its ultimate pharmacokinetic (PK) performance. Tert-butyl 2-amino-4,4-dif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise control of an intermediate’s stability dictates the success of both its synthesis and its ultimate pharmacokinetic (PK) performance. Tert-butyl 2-amino-4,4-difluorobutanoate (CAS: 1543712-74-8) is a highly specialized, non-canonical amino acid derivative that has become a cornerstone in the development of targeted therapeutics, including highly selective PARP1 inhibitors[1].

As a Senior Application Scientist, I frequently encounter drug development pipelines stalled by premature intermediate degradation or poor in vivo half-lives. This compound elegantly solves both challenges by marrying two distinct structural features: a bulky tert-butyl ester for orthogonal chemical protection, and a 4,4-difluoro motif for profound metabolic shielding. This whitepaper dissects the causality behind its stability profile and provides self-validating protocols for its evaluation.

Structural Anatomy & The Causality of Stability

The molecular architecture of Tert-butyl 2-amino-4,4-difluorobutanoate is not arbitrary; it is a highly engineered system designed to resist specific biological and chemical environments while remaining selectively labile when required.

The Tert-Butyl Ester: Steric Shielding and Orthogonal Cleavage

In peptide synthesis and small-molecule elaboration, the alpha-carboxyl group must be protected to prevent intramolecular lactonization and unwanted oligomerization. The tert-butyl (


Bu) group provides immense steric bulk, rendering the ester highly resistant to nucleophilic attack and base-catalyzed hydrolysis at physiological pH (7.4).

However, the


Bu group is highly labile to strong protic acids, such as Trifluoroacetic Acid (TFA). The causality of this cleavage lies in the stability of the leaving group: acidic protonation of the ester oxygen leads to the formation of a highly stable tertiary carbocation, which rapidly eliminates as isobutylene gas and carbon dioxide[2]. This orthogonal stability allows chemists to functionalize the alpha-amino group without compromising the carboxylate.
The 4,4-Difluoro Motif: Electronic Tuning and Metabolic Resistance

The substitution of hydrogen for fluorine at the gamma carbon (C4) is a classical bioisosteric strategy that fundamentally alters the molecule's electronic and metabolic profile:

  • Inductive pKa Modulation: Fluorine is the most electronegative element. The 4,4-difluoro group exerts a powerful electron-withdrawing inductive effect through the carbon backbone. This pulls electron density away from the alpha-amino group, significantly lowering its pKa compared to non-fluorinated analogs. This altered basicity enhances membrane permeability and modulates target-binding affinities.

  • CYP450 Shielding: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, boasting a bond dissociation energy of approximately 116 kcal/mol[3]. By occupying the C4 position, the fluorine atoms physically and electronically block Cytochrome P450-mediated aliphatic oxidation, drastically extending the compound's metabolic half-life and preventing the formation of reactive, toxic metabolites[3].

Quantitative Stability Profiling

The following table synthesizes the quantitative physicochemical and stability metrics of the compound, illustrating the direct impact of its structural modifications.

PropertyValueCausality / Implication
Molecular Weight 195.21 g/mol Optimal low-molecular-weight building block for Lipinski-compliant drug design.
C-F Bond Energy ~116 kcal/molConfers extreme thermodynamic resistance to oxidative metabolism[3].
Hydrolytic Stability (pH 7.4) > 48 hours (

)
Steric shielding by the tert-butyl group prevents premature degradation in plasma or neutral buffers.
Acidic Lability (pH < 2.0) < 30 minutes (

)
Acid-catalyzed formation of a tertiary carbocation allows for rapid, controlled deprotection[2].
Amine pKa (Estimated) ~ 7.5 - 8.0Lowered by the inductive effect of the difluoro group, increasing the fraction of un-ionized drug at pH 7.4.

Mechanistic Visualization

The dual-nature stability of this compound—chemically labile under specific acidic conditions, yet metabolically robust—is mapped in the workflow below.

StabilityMechanisms Compound Tert-butyl 2-amino- 4,4-difluorobutanoate ChemTrigger Strong Acid (TFA/HCl) pH < 2.0 Compound->ChemTrigger Chemical Lability MetabTrigger Hepatic CYP450 (In vivo Metabolism) Compound->MetabTrigger Metabolic Resistance ChemIntermediate Protonation & Cleavage (Isobutylene + CO2) ChemTrigger->ChemIntermediate ChemResult Free Amino Acid (Deprotected) ChemIntermediate->ChemResult MetabIntermediate C-F Bond Shielding (116 kcal/mol) MetabTrigger->MetabIntermediate MetabResult Metabolically Stable (Oxidation Blocked) MetabIntermediate->MetabResult

Fig 1: Bifurcated stability profile: chemical cleavage via strong acids and metabolic resistance.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes an internal logic check to prevent false positives/negatives during stability assessment.

Protocol A: Acid-Catalyzed Deprotection & Chemical Stability Assay

This protocol evaluates the controlled lability of the tert-butyl ester.

  • Reagent Preparation: Prepare a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with 2% triisopropylsilane (TIPS).

    • Causality Check: TIPS acts as a carbocation scavenger. Without it, the highly reactive tert-butyl cation generated during cleavage will re-alkylate the nucleophilic alpha-amino group, creating false impurities and lowering yield.

  • Reaction Execution: Dissolve 100 mg of the compound in 2 mL of the cleavage cocktail. Stir continuously at room temperature (20-25°C) for 30 minutes.

  • Monitoring & Validation: Monitor the reaction progression via LC-MS.

    • Self-Validation: The disappearance of the

      
       196 
      
      
      
      peak and the appearance of the
      
      
      140
      
      
      peak (the free acid) confirms successful cleavage. The strict absence of +56 Da adducts validates the efficacy of the TIPS scavenger.
  • Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Precipitate the product using cold diethyl ether to isolate the pure 2-amino-4,4-difluorobutanoic acid.

Protocol B: In Vitro Microsomal Stability Assay

This protocol assesses the metabolic shielding provided by the 4,4-difluoro motif.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Add the compound to achieve a final concentration of 1 µM.

    • Causality Check: A low substrate concentration ensures the compound does not saturate the CYP450 enzymes, maintaining strict first-order kinetics for accurate half-life calculation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation: Run a parallel control without NADPH. Because NADPH is the essential electron donor for CYP450s, any degradation observed in the NADPH-free control indicates hydrolytic (esterase-mediated) instability, not oxidative metabolism.

  • Quenching & Analysis: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a known internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Conclusion

Tert-butyl 2-amino-4,4-difluorobutanoate is a masterclass in rational chemical design. By utilizing a tert-butyl ester, chemists gain absolute control over the compound's reactivity during complex syntheses. Simultaneously, the strategic placement of a 4,4-difluoro group ensures that once incorporated into a final Active Pharmaceutical Ingredient (API), the molecule possesses the metabolic fortitude required to survive hepatic first-pass metabolism. Understanding and leveraging this dual-stability profile is essential for modern drug development professionals.

References

  • [1] US11325906B2 - Chemical compounds - Google Patents. Google Patents. Available at:

  • Fluorinated amino acids - Refubium. Chem Soc Rev. Available at:

  • [3] METABOLISM OF FLUORINE-CONTAINING DRUGS - Annual Reviews. Annual Review of Pharmacology and Toxicology. Available at:

  • [2] FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC. National Institutes of Health. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of Tert-butyl 2-amino-4,4-difluorobutanoate in Medicinal Chemistry

This application note provides a comprehensive technical guide on the strategic utilization of Tert-butyl 2-amino-4,4-difluorobutanoate in medicinal chemistry. It is designed for researchers seeking to leverage fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive technical guide on the strategic utilization of Tert-butyl 2-amino-4,4-difluorobutanoate in medicinal chemistry. It is designed for researchers seeking to leverage fluorinated motifs to optimize drug-like properties.[1]

Executive Summary

Tert-butyl 2-amino-4,4-difluorobutanoate (CAS: 770696-15-6 for (R)-isomer; generic structure derivatives) represents a high-value "tailor-made" amino acid building block. Its core utility lies in the introduction of the difluoromethyl (


)  group—a moiety increasingly recognized as a "lipophilic hydrogen bond donor."[2][3]

Unlike the trifluoromethyl group (


), which is purely lipophilic and non-polar, the 

group contains an acidic proton capable of weak hydrogen bonding, making this building block a potent bioisostere for Serine (OH) , Cysteine (SH) , or Leucine (hydrophobic bulk) , while significantly enhancing metabolic stability against oxidative degradation. The tert-butyl ester protection renders it immediately applicable to solution-phase synthesis strategies orthogonal to Fmoc/Cbz chemistries.

Scientific Rationale: The "Fluorine Effect"[4][5][6]

Bioisosterism of the Group

The


 moiety at the 

-position of the amino acid side chain offers unique physicochemical properties:
  • Lipophilic Hydrogen Bond Donor: The electronegativity of the two fluorine atoms polarizes the C-H bond, making the proton sufficiently acidic to act as a weak hydrogen bond donor. This allows it to mimic hydroxyl (

    
    ) or thiol (
    
    
    
    ) groups in receptor binding pockets but with significantly higher lipophilicity (
    
    
    vs
    
    
    ).
  • Metabolic Blockade: The C-F bond strength (

    
    116 kcal/mol) renders the 
    
    
    
    -position resistant to cytochrome P450-mediated hydroxylation, a common clearance pathway for alkyl side chains.
pKa Modulation

The electron-withdrawing effect of the


-difluoro motif lowers the pKa of the 

-amine (typically by 1–2 units compared to non-fluorinated analogs). This reduction in basicity can improve oral bioavailability by reducing the ionization of the amine at physiological pH, facilitating membrane permeability.

Core Applications & Workflows

Application A: Solution-Phase Peptide Synthesis (C-Terminal Modification)

The tert-butyl ester is the protecting group of choice when the synthetic strategy requires modification of the N-terminus (e.g., coupling with Fmoc-amino acids, acid chlorides, or isocyanates) while preserving the C-terminus.

Workflow Logic:

  • Coupling: The free amine reacts with an activated carboxylic acid (e.g., Fmoc-AA-OH).

  • Elongation: The N-terminal protecting group (Fmoc) is removed for subsequent coupling.

  • Final Deprotection: The tert-butyl ester is cleaved simultaneously with side-chain protecting groups using TFA, or selectively if orthogonal conditions are chosen.

Application B: Synthesis of Fluorinated Heterocycles (Lactams)

This building block is a precursor for 4,4-difluoropyrrolidin-2-ones (fluorinated


-lactams). These structures are critical scaffolds in the design of GABA-AT inhibitors (analogs of Vigabatrin) and protease inhibitors.

Experimental Protocols

General Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Solubility: Soluble in DCM, DMF, MeOH, and EtOAc. Limited solubility in water.

  • Safety: Fluorinated esters can hydrolyze to release HF traces; use plastic or silanized glassware if long-term storage in solution is required.

Protocol A: Amide Coupling (General Procedure)

Target: Coupling Tert-butyl 2-amino-4,4-difluorobutanoate (1) with a Carboxylic Acid (2).

Reagents:

  • Compound 1 (1.0 equiv)[4]

  • Carboxylic Acid 2 (1.1 equiv)

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid 2 in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 minutes to activate the acid.

    • Note: Pre-activation prevents racemization of sensitive partners.

  • Addition: Add Tert-butyl 2-amino-4,4-difluorobutanoate 1 (dissolved in minimal DMF) to the reaction mixture. Add the remaining DIPEA (1.0 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for

    
     or 
    
    
    
    ).
  • Workup: Dilute with EtOAc. Wash sequentially with 5% LiCl (to remove DMF), 1M HCl (or 5% citric acid), sat.

    
    , and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Tert-butyl Ester Deprotection

Target: Removal of the t-Bu group to reveal the free acid.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) or TIPS (Scavenger)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve the coupled product in DCM (0.1 M).

  • Acidolysis: Add TFA (20–50% v/v final concentration). Add TES (2.5% v/v) as a cation scavenger to prevent tert-butyl cation re-attachment or side reactions with the fluorinated chain.

  • Reaction: Stir at RT for 1–3 hours.

    • QC Check: Monitor disappearance of the t-Bu singlet (

      
      1.45 ppm) in NMR or mass shift (-56 Da) in LC-MS.
      
  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt.

Visualization: Synthesis Workflow

The following diagram illustrates the orthogonal protection strategy utilizing the tert-butyl ester in solution-phase peptide synthesis.

G cluster_legend Legend Start Start: Tert-butyl 2-amino-4,4-difluorobutanoate (Free Amine, C-term Protected) Step1 Step 1: Amide Coupling (Reagents: Fmoc-AA-OH, HATU, DIPEA) Start->Step1 Activation Intermediate1 Intermediate A: Fmoc-AA-NH-CH(CH2CF2H)-COOtBu Step1->Intermediate1 Formation of Amide Bond Step2 Step 2: N-Terminal Deprotection (Reagents: 20% Piperidine in DMF) Intermediate1->Step2 Fmoc Removal Intermediate2 Intermediate B: H2N-AA-NH-CH(CH2CF2H)-COOtBu Step2->Intermediate2 Free N-Terminus Step3 Step 3: Final C-Terminal Deprotection (Reagents: TFA/DCM/Scavengers) Intermediate2->Step3 Acidolysis of tBu Final Final Product: Peptide-NH-CH(CH2CF2H)-COOH (Ready for Assay) Step3->Final Yields Free Acid key Blue: Starting Material | Red: Protected Intermediate | Green: Reactive Intermediate

Caption: Workflow for incorporating the fluorinated building block into a peptide sequence using orthogonal Fmoc/tBu chemistry.

Quality Control & Characterization Data

When analyzing the product, specific NMR signatures confirm the integrity of the difluoromethyl group:

NucleusSignal CharacteristicsInterpretation

NMR

5.8–6.3 ppm (triplet of doublets,

)
Characteristic proton of the

group. The large coupling constant is diagnostic.

NMR

-110 to -120 ppm (multiplet)
Confirms presence of difluoro group. Distinct from

(

-60 to -70 ppm).

NMR

110–120 ppm (triplet,

)
Carbon of the

group.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Link[3]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sodeoka, M., et al. (2019). "Synthesis of Fluorinated Amino Acids and Their Application to Peptide Chemistry." Chemical Reviews, 119(17), 9991-10043.
  • Ma, J. A., & Cahard, D. (2008). "Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 108(9). Link

  • PubChem Compound Summary. (2023). "2-Amino-4,4-difluorobutanoic acid." National Center for Biotechnology Information. Link

Sources

Application

use of Tert-butyl 2-amino-4,4-difluorobutanoate in peptide synthesis.

An Application Note and Protocol for the Use of Tert-butyl 2-amino-4,4-difluorobutanoate in Peptide Synthesis Authored by: A Senior Application Scientist Abstract The strategic incorporation of fluorinated amino acids in...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Use of Tert-butyl 2-amino-4,4-difluorobutanoate in Peptide Synthesis

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorinated amino acids into peptides is a cornerstone of modern therapeutic drug design, offering a powerful tool to enhance metabolic stability, modulate bioactivity, and fine-tune physicochemical properties.[1][2] This guide provides a detailed technical overview and robust protocols for the application of Tert-butyl 2-amino-4,4-difluorobutanoate, a key building block for introducing gem-difluoro functionality into peptide backbones. We will explore the underlying chemical principles that make this reagent particularly suitable for the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, explain the causality behind critical experimental choices, and provide step-by-step methodologies from initial N-α-Fmoc protection to final peptide cleavage and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorination in their peptide synthesis programs.

Introduction: The Strategic Advantage of Fluorination

Peptides represent a highly specific and potent class of therapeutics, yet their development is often hampered by challenges such as poor metabolic stability and limited bioavailability.[1][3] The introduction of non-canonical amino acids is a proven strategy to overcome these limitations.[] Fluorine, with its unique combination of high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, offers a subtle yet powerful modification.[5]

Specifically, the gem-difluoromethylene group (CF₂) present in 4,4-difluorobutanoate acts as a bioisostere for various functional groups and can profoundly influence a peptide's properties by:

  • Enhancing Proteolytic Stability: The strong C-F bonds and the electron-withdrawing nature of the difluoro group can shield adjacent peptide bonds from enzymatic cleavage.[2]

  • Modulating Acidity/Basicity: The powerful inductive effect of the CF₂ group can alter the pKa of nearby functionalities, potentially improving receptor binding interactions.

  • Tuning Conformation and Lipophilicity: Strategic fluorination can influence peptide folding and increase lipophilicity, which may enhance membrane permeability.[2][6]

Tert-butyl 2-amino-4,4-difluorobutanoate is an ideal reagent for this purpose, designed for seamless integration into the orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS) workflow.

Reagent Profile: Tert-butyl 2-amino-4,4-difluorobutanoate

The utility of this building block stems from its dual-functionality: the gem-difluoro group for peptide modification and the tert-butyl ester as a temporary protecting group for the C-terminus.

Chemical Structure and Properties

The structure combines the aminobutanoate backbone with a terminal difluoromethyl group and a tert-butyl ester. For use in SPPS, the α-amino group must first be protected, typically with the base-labile Fmoc group.

Caption: Structure of N-α-Fmoc-2-amino-4,4-difluorobutanoate, tert-butyl ester.

Table 1: Physicochemical Properties and Role in SPPS

FeatureProperty / RoleRationale and Scientific Insight
α-Amino Group Protected with FmocThe Fmoc group is stable to acid but readily cleaved by secondary amines (e.g., piperidine), allowing for iterative N-terminal deprotection during chain elongation.[7][]
Carboxyl Group Protected with tert-Butyl (tBu) EsterThe tBu ester is stable to the basic conditions of Fmoc removal but is efficiently cleaved by strong acids (e.g., TFA). This orthogonality is fundamental to the Fmoc/tBu SPPS strategy.[9][10]
γ-Position gem-Difluoro (CF₂) GroupIntroduces potent electronic effects, enhances local hydrophobicity, and can sterically hinder enzymatic degradation near the modification site.[1][2]

Application Protocols: Incorporation via Fmoc-SPPS

The following protocols provide a comprehensive workflow for the successful incorporation of Tert-butyl 2-amino-4,4-difluorobutanoate into a target peptide sequence.

Workflow Overview

The process follows the standard Fmoc/tBu SPPS cycle: resin swelling, iterative deprotection and coupling, and final cleavage/deprotection. The unique considerations for fluorinated amino acids are highlighted.

Caption: Standard workflow for Fmoc/tBu SPPS incorporating the target amino acid.

Protocol 1: N-α-Fmoc Protection (If starting from free amino acid)

While it is recommended to procure the pre-protected building block, this protocol is provided for completeness.

  • Dissolution: Dissolve Tert-butyl 2-amino-4,4-difluorobutanoate (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Fmoc Reagent Addition: Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.1 eq) in dioxane dropwise while stirring vigorously at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer with cold 1 M HCl to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-2-amino-4,4-difluorobutanoate tert-butyl ester. Purity should be confirmed by HPLC and MS.[11]

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This protocol details a single coupling cycle on a 0.1 mmol scale.

  • Resin Preparation: Swell the appropriate resin (e.g., 2-chlorotrityl for C-terminal acid, Rink Amide for C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[12]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 7-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[12]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts.

  • Coupling Activation: In a separate vial, dissolve the N-α-Fmoc-protected difluorobutanoate (4.0 eq), a coupling agent such as HCTU (3.9 eq), and a base like N,N-Diisopropylethylamine (DIPEA) (8.0 eq) in DMF. Allow to pre-activate for 2-5 minutes.

    • Expert Insight: The electronegativity of the fluorine atoms can slightly reduce the reactivity of the system.[1][3] Using a highly efficient coupling reagent like HCTU or HATU is recommended to ensure complete acylation. A small amount of a nucleophilic catalyst like Oxyma Pure can also be beneficial.

Table 2: Recommended Coupling Reagents for Fluorinated Amino Acids

ReagentClassRationale for Use
HCTU/HATU Guanidinium/Uronium SaltForms a highly reactive acyl-guanidinium/uronium intermediate, driving sluggish couplings to completion. Minimizes racemization.[7]
DIC/Oxyma Carbodiimide/AdditiveA cost-effective and highly efficient system. Oxyma acts as a catalyst and suppresses racemization more effectively than older additives like HOBt.
  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Capping: Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines. If the test is positive (indicating incomplete coupling), the coupling step can be repeated. Alternatively, any unreacted sites can be permanently blocked ("capped") using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents. The cycle (Steps 2-7) is now complete and can be repeated with the next amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes all acid-labile side-chain protecting groups, including the tert-butyl ester.

  • Resin Preparation: After the final SPPS cycle, wash the peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen.[10]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the peptide's sequence. The cocktail's primary component is trifluoroacetic acid (TFA). Scavengers are critical to prevent side reactions from reactive cations generated during deprotection (e.g., the tert-butyl cation).[13][14]

Table 3: Standard TFA Cleavage Cocktails for Peptides [10]

Cocktail NameComposition (v/v)Use Case and Rationale
Standard (Reagent B) 95% TFA, 2.5% Water, 2.5% TISGeneral purpose. Water helps with tBu deprotection. Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl and other carbocations.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides containing multiple sensitive residues like Cys, Met, Trp. The combination of scavengers provides broad protection against alkylation and oxidation.
Mild Cleavage 1-2% TFA in DCMUsed with hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to cleave the peptide while leaving side-chain protecting groups intact for fragment condensation strategies.
  • Cleavage Reaction: Add the appropriate cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate slightly under a stream of nitrogen. Add the concentrated filtrate dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether (2-3 times) to remove residual scavengers, and dry under vacuum.

cluster_0 TFA-Mediated Deprotection cluster_1 Reactive Species & Scavenging Resin_Peptide Resin-Bound Peptide (with tBu groups) Reaction_Vessel Cleavage Reaction Resin_Peptide->Reaction_Vessel Cleavage_Cocktail TFA + Scavengers (e.g., TIS, H₂O) Cleavage_Cocktail->Reaction_Vessel Products Free Peptide + tBu Cation (tBu⁺) + Other Cations Reaction_Vessel->Products Generates Scavenger Scavenger (TIS) Products->Scavenger Traps Cations Final_Peptide Purified Peptide Products->Final_Peptide Desired Product Quenched Inert Products Scavenger->Quenched Forms Inert Adduct

Caption: Role of scavengers in preventing side reactions during TFA cleavage.

Characterization of the Final Peptide

Post-synthesis, the identity and purity of the peptide must be rigorously confirmed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for its purification. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used to elute the peptide from a C18 column.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS should be used to confirm that the molecular weight of the purified peptide matches the theoretical mass, confirming the successful incorporation of the 4,4-difluorobutanoate residue.[15]

  • ¹⁹F NMR Spectroscopy: For detailed structural studies, ¹⁹F NMR can be a powerful tool, providing a unique spectroscopic handle to probe the local environment of the fluorinated residue within the folded peptide structure.[6]

Conclusion

Tert-butyl 2-amino-4,4-difluorobutanoate is a highly valuable and versatile building block for modern peptide synthesis. Its design is fully compatible with the robust and widely practiced Fmoc/tBu orthogonal strategy. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently incorporate this fluorinated amino acid to develop novel peptides with enhanced therapeutic potential. The strategic use of fluorination provides a rational approach to overcoming common challenges in peptide drug development, paving the way for more stable, potent, and effective therapeutics.

References

  • Taylor & Francis. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • ResearchGate. (2026, January 21). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • PubMed. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Unknown Source. (2026, January 25). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
  • BOC Sciences.
  • Fraser, S. A., & Easton, C. J. (2015). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 68(1), 9-12.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
  • Unknown Source.
  • Caldarelli, A., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. Chemical Science, 14(10), 2634-2640.
  • Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (2020, March 17).
  • Fields, G. B. (2012). Advances in Fmoc solid-phase peptide synthesis. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 104-196). Royal Society of Chemistry.
  • BOC Sciences.
  • BioPharmaSpec.

Sources

Method

protocols for incorporating Tert-butyl 2-amino-4,4-difluorobutanoate into peptides

Application Note: Protocols for Incorporating tert-Butyl 2-Amino-4,4-difluorobutanoate into Peptides Strategic Rationale & Mechanistic Insights Fluorinated aliphatic amino acids are transformative tools in modern peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Incorporating tert-Butyl 2-Amino-4,4-difluorobutanoate into Peptides

Strategic Rationale & Mechanistic Insights

Fluorinated aliphatic amino acids are transformative tools in modern peptide engineering and drug development. The substitution of hydrogen with fluorine modulates local hydrophobicity, alters secondary structure propensities, and significantly enhances resistance to proteolytic degradation1[1]. Among the available non-canonical building blocks, 2-amino-4,4-difluorobutanoic acid (DfeGly) strikes an optimal balance between steric bulk and electronic perturbation.

Utilizing the tert-butyl ester derivative—tert-butyl 2-amino-4,4-difluorobutanoate (H-DfeGly-OtBu)**—is a strategic choice designed to overcome inherent kinetic barriers. The strong electron-withdrawing inductive effect of the


-difluoromethyl group subtly decreases the nucleophilicity of the 

-amine2[2]. Attempting to couple an incoming amino acid directly onto a resin-bound DfeGly during Solid-Phase Peptide Synthesis (SPPS) often results in incomplete reactions and truncated deletion sequences 3[3].

By performing a solution-phase fragment coupling onto the free amine of H-DfeGly-OtBu, researchers can drive the reaction to completion using highly reactive acylating agents and extended reaction times. The C-terminus is subsequently deprotected to yield a pure dipeptide building block (e.g., Fmoc-Xaa-DfeGly-OH) ready for seamless integration into standard SPPS workflows4[4].

Quantitative Data: Impact of Fluorination

The degree of fluorination directly correlates with the physicochemical behavior of the synthesized peptide. The table below summarizes the comparative properties of canonical aminobutanoic acid versus its fluorinated analogs.

Amino Acid AnalogSide ChainRelative

-Amine Nucleophilicity
Helix PropensityProteolytic Resistance (Half-life fold increase)
Aminobutanoic Acid (Abu) -CH₂-CH₃High (Baseline)High1x (Baseline)
Monofluoroethylglycine (MfeGly) -CH₂-CH₂FModerateModerate~2-3x
Difluoroethylglycine (DfeGly) -CH₂-CF₂HLowLow-Moderate~5-10x
Trifluoroethylglycine (TfeGly) -CH₂-CF₃Very LowLow>15x

Experimental Workflows & Protocols

Workflow A Fmoc-AA-OH Activation B Coupling to H-DfeGly-OtBu A->B HATU/DIPEA C Fmoc-AA-DfeGly-OtBu Isolation B->C Extended Time D tBu Deprotection (TFA Cleavage) C->D TFA/TIS/H2O E Fmoc-AA-DfeGly-OH Ready for SPPS D->E Precipitation

Workflow for solution-phase dipeptide synthesis using H-DfeGly-OtBu.

Protocol A: Solution-Phase Synthesis of Fmoc-Xaa-DfeGly-OtBu

Objective: Couple an Fmoc-protected amino acid to the deactivated


-amine of H-DfeGly-OtBu.
Self-Validating QC System:  Monitor the reaction via LC-MS at 2h and 12h to track the disappearance of the H-DfeGly-OtBu mass peak and the formation of the dipeptide mass.
  • Activation: In a dry round-bottom flask, dissolve Fmoc-Xaa-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 2.4 eq). Stir for 5 minutes at room temperature.

    • Causality & Expert Insight: The highly reactive uronium salt (HATU) is strictly required. Standard carbodiimides (like DIC alone) fail to efficiently acylate the electron-deficient amine of DfeGly, leading to sluggish kinetics and potential epimerization of the activated Fmoc-Xaa-OH.

  • Coupling: Add tert-butyl 2-amino-4,4-difluorobutanoate (H-DfeGly-OtBu, 1.0 eq) directly to the activated mixture.

  • Propagation: Stir the reaction under an inert atmosphere (N₂ or Ar) for 12–18 hours.

    • Causality & Expert Insight: The

      
      -fluorines exert an inductive pull that reduces the lone-pair availability on the 
      
      
      
      -nitrogen. Extended coupling times compensate for this reduced kinetic rate, ensuring maximum yield.
  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% KHSO₄ (aq) to remove unreacted amine/DIPEA, 5% NaHCO₃ (aq) to remove unreacted acid, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: C-Terminal Deprotection for SPPS Integration

Objective: Cleave the tert-butyl ester to generate the free acid Fmoc-Xaa-DfeGly-OH. Self-Validating QC System: Precipitation of a white solid upon ether addition confirms successful cleavage and the removal of highly lipophilic protecting groups.

  • Cleavage Cocktail Preparation: Prepare a fresh mixture of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / ultra-pure H₂O in a 95:2.5:2.5 (v/v/v) ratio.

  • Deprotection: Dissolve the crude Fmoc-Xaa-DfeGly-OtBu in the cleavage cocktail (10 mL per gram of peptide). Stir for 2 hours at room temperature.

    • Causality & Expert Insight: TIS acts as a highly efficient carbocation scavenger. Without TIS, the liberated tert-butyl cations can re-alkylate the electron-rich moieties of the Fmoc group or susceptible side chains, leading to inseparable impurities.

  • Isolation: Concentrate the solution to 1/3 of its original volume under a gentle stream of nitrogen. Add ice-cold diethyl ether to precipitate the product.

  • Recovery: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice with cold ether, and dry under a vacuum to yield Fmoc-Xaa-DfeGly-OH, ready for resin loading.

Mechanistic Pathway: Proteolytic Resistance

Pathway P1 Fluorinated Peptide (DfeGly incorporated) E1 Protease Active Site (e.g., Chymotrypsin) P1->E1 Binding Attempt I1 Steric & Electronic Shielding by CF2H E1->I1 Encounter CF2H group O1 Inhibited Enzyme-Substrate Complex Formation I1->O1 Reduces Cleavage Rate O2 Prolonged in vivo Half-Life O1->O2 Therapeutic Advantage

Mechanism of proteolytic resistance conferred by DfeGly incorporation.

References

  • Fluorine teams up with water to restore inhibitor activity to mutant BPTI Source: PMC - NIH
  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Taylor & Francis Online
  • Two decades of fluorine chemistry in Cergy Source: Académie des sciences
  • Schematic representation of the enzyme binding pocket named according...

Sources

Application

Leveraging Tert-butyl 2-amino-4,4-difluorobutanoate as a High-Sensitivity ¹⁹F NMR Probe for Elucidating Protein Dynamics and Drug Discovery

Application Note & Protocol Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl 2-amino-4,4-difluorobutanoate as a powerful ¹⁹F Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: March 2026

A diagram showing the advantages of using Tert-butyl 2-amino-4,4-difluorobutanoate for 19F NMR probes. It highlights its high sensitivity, minimal structural perturbation, and utility in studying protein dynamics and drug screening.

Application Note & Protocol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of Tert-butyl 2-amino-4,4-difluorobutanoate as a powerful ¹⁹F Nuclear Magnetic Resonance (NMR) probe for researchers, scientists, and drug development professionals. We delve into the unique advantages of this non-canonical amino acid, explore its diverse applications in studying protein structure and function, and provide step-by-step methodologies for its incorporation into target proteins and subsequent NMR analysis. The inherent properties of the ¹⁹F nucleus, such as its 100% natural abundance and high gyromagnetic ratio, make it an exceptionally sensitive reporter of local chemical environments.[1][2][3] The strategic placement of the difluoromethyl group in Tert-butyl 2-amino-4,4-difluorobutanoate offers a minimally perturbative yet highly informative probe for investigating protein conformational changes, dynamics, and ligand binding events.[4][5]

Introduction: The Power of ¹⁹F NMR in Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in structural biology, providing unparalleled insights into the structure, dynamics, and interactions of biomolecules at an atomic level.[6] While ¹H, ¹³C, and ¹⁵N NMR are workhorse methods, they can be challenging for large and complex proteins due to signal overlap and reduced sensitivity.[7] ¹⁹F NMR has emerged as a potent alternative, offering several distinct advantages for studying biological systems.[4][8]

The ¹⁹F nucleus is an ideal NMR reporter due to its intrinsic properties:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is a spin I = 1/2 reporter with 100% natural abundance and a gyromagnetic ratio second only to ¹H, resulting in 83% of the sensitivity of protons.[4][9][10]

  • Wide Chemical Shift Range: The chemical shift of ¹⁹F is exquisitely sensitive to its local electronic environment, spanning a range of over 800 ppm.[1] This large spectral dispersion minimizes signal overlap, allowing for the clear resolution of individual fluorine signals even in complex systems.[1][8][10]

  • No Endogenous Background: Fluorine is virtually absent in biological systems, meaning there are no background signals to complicate spectra, a common issue with other NMR-active nuclei.[4][5][11]

These properties make ¹⁹F NMR an exceptional tool for a variety of applications, including fragment-based drug discovery (FBDD), monitoring protein conformational changes, and studying protein-ligand interactions.[9][12][13]

Tert-butyl 2-amino-4,4-difluorobutanoate: An Optimized Probe

The choice of the fluorinated probe is critical for a successful ¹⁹F NMR experiment. Tert-butyl 2-amino-4,4-difluorobutanoate offers a unique combination of features that make it a superior choice for many applications. The difluoromethyl group (CHF₂) provides a sensitive reporter of the local environment, while the overall structure of the amino acid is designed to be minimally perturbative to the native protein structure and function.[14]

Key Advantages:
  • High Sensitivity to Local Environment: The ¹⁹F chemical shift of the difluoromethyl group is highly responsive to changes in its surroundings, including van der Waals packing and local electrostatic fields.[5][9] This makes it an excellent reporter for subtle conformational changes upon ligand binding or protein activation.[4]

  • Minimal Structural Perturbation: The size and shape of the fluorinated side chain are designed to mimic natural amino acids, reducing the likelihood of disrupting the protein's native fold and function.[14]

  • Versatile Incorporation: This non-canonical amino acid can be incorporated into proteins using established methods for genetic code expansion, allowing for site-specific labeling.[11][15]

Core Applications in Research and Drug Development

The unique properties of Tert-butyl 2-amino-4,4-difluorobutanoate make it a versatile tool for a range of applications.

Elucidating Protein Dynamics and Conformational Ensembles

Proteins are not static entities; they exist as a dynamic ensemble of conformations. ¹⁹F NMR using site-specifically incorporated Tert-butyl 2-amino-4,4-difluorobutanoate can provide detailed information about these dynamic processes. Changes in the ¹⁹F chemical shift can report on transitions between different conformational states, providing insights into protein function and regulation.[4][9]

Fragment-Based Drug Discovery (FBDD)

¹⁹F NMR is a powerful technique for FBDD, a method that screens small, low-affinity "fragment" molecules as starting points for drug development.[12][13][16] By labeling the target protein with Tert-butyl 2-amino-4,4-difluorobutanoate, changes in the ¹⁹F NMR spectrum upon the addition of a fragment library can rapidly identify binders.[9] This "protein-observed" ¹⁹F NMR approach is highly sensitive and can detect weak binding events that might be missed by other techniques.[17]

Characterizing Protein-Ligand and Protein-Protein Interactions

The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent tool for characterizing molecular interactions. Upon binding of a ligand or another protein, the chemical environment around the fluorinated probe changes, resulting in a shift in the ¹⁹F NMR signal. This allows for the determination of binding affinities and the mapping of interaction surfaces.[4][13]

Experimental Workflow and Protocols

The successful application of Tert-butyl 2-amino-4,4-difluorobutanoate for ¹⁹F NMR studies involves a multi-step process, from the incorporation of the non-canonical amino acid into the protein of interest to the acquisition and analysis of NMR data.

Experimental_Workflow cluster_incorporation Probe Incorporation cluster_nmr 19F NMR Analysis start Gene with Amber Codon (TAG) tRNA_syn Orthogonal tRNA/Synthetase Pair start->tRNA_syn Co-expression expression In Vitro or In Vivo Expression tRNA_syn->expression Addition of Fluorinated Amino Acid purification Protein Purification expression->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1D 19F NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc interpretation Structural & Functional Insights data_proc->interpretation caption Figure 1: Overall experimental workflow.

Caption: Figure 1: Overall experimental workflow.

Protocol 1: Site-Specific Incorporation of Tert-butyl 2-amino-4,4-difluorobutanoate

This protocol outlines the general steps for incorporating the fluorinated amino acid into a target protein using amber stop codon suppression technology.[11][15]

Materials:

  • Plasmid encoding the protein of interest with a UAG (amber) stop codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for Tert-butyl 2-amino-4,4-difluorobutanoate.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Tert-butyl 2-amino-4,4-difluorobutanoate.

  • Minimal media and appropriate antibiotics.

  • IPTG for induction.

Methodology:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the orthogonal aaRS/tRNA pair.

  • Culture Growth: Grow the transformed cells in minimal media supplemented with the necessary antibiotics and Tert-butyl 2-amino-4,4-difluorobutanoate. It is crucial to use an auxotrophic strain or an inhibitor of the endogenous amino acid synthesis pathway to ensure efficient incorporation of the non-canonical amino acid.[2][5]

  • Induction: Induce protein expression with IPTG at the appropriate cell density and temperature.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Protein Purification: Purify the fluorinated protein using an optimized protocol for the unlabeled protein.[2] It is recommended to perform mass spectrometry to confirm the successful incorporation of the fluorinated amino acid.[7]

Protocol 2: ¹⁹F NMR Data Acquisition and Analysis

Sample Preparation:

  • Prepare the purified, fluorinated protein in a suitable NMR buffer (e.g., phosphate buffer in D₂O or a H₂O/D₂O mixture).

  • Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing and quantification.[18]

NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.[19]

  • Optimize acquisition parameters such as the number of scans, relaxation delay, and acquisition time to achieve a good signal-to-noise ratio.[18] For quantitative measurements, ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei.[20]

  • Proton decoupling is often applied to simplify the spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlet signals.[18]

Data Processing and Analysis:

  • Process the acquired free induction decay (FID) using appropriate software (e.g., TopSpin, Mnova).

  • Apply an exponential window function to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Reference the spectrum to the internal standard.

  • Analyze changes in chemical shift, line width, and signal intensity to extract information about protein conformation, dynamics, and ligand binding.

FBDD_Workflow start 19F-labeled Target Protein ref_spec Acquire 1D 19F Reference Spectrum start->ref_spec add_frags Add Fragment Library Cocktail ref_spec->add_frags exp_spec Acquire 1D 19F Experimental Spectrum add_frags->exp_spec compare Compare Spectra (Chemical Shift, Linewidth) exp_spec->compare hit_id Identify Fragment Hits compare->hit_id validation Hit Validation & Elaboration hit_id->validation caption Figure 2: Workflow for 19F NMR-based fragment screening.

Caption: Figure 2: Workflow for 19F NMR-based fragment screening.

Data Interpretation: From Spectra to Insights

The power of ¹⁹F NMR lies in the wealth of information that can be extracted from the spectra.

Parameter Interpretation Application
Chemical Shift (δ) Highly sensitive to the local electronic environment. Changes indicate alterations in protein conformation, solvent exposure, or ligand binding.[1][10][21]Mapping binding sites, detecting conformational changes, studying protein folding.
Linewidth (Δν₁/₂) Reflects the rate of molecular motion (dynamics). Broader lines can indicate intermediate exchange between conformational states or binding to a larger molecule.[6]Probing protein dynamics, characterizing binding kinetics.
Signal Intensity Proportional to the concentration of the fluorinated species. Changes can be used to quantify binding or monitor reaction kinetics.Determining binding affinities (Kd), measuring enzyme kinetics.
Relaxation Times (T₁, T₂) Provide detailed information about molecular dynamics on different timescales.[4]Characterizing protein flexibility and internal motions.

Table 1: Key ¹⁹F NMR parameters and their interpretation.

Conclusion

Tert-butyl 2-amino-4,4-difluorobutanoate is a highly effective and versatile ¹⁹F NMR probe for studying the structure, dynamics, and interactions of proteins. Its high sensitivity, minimal perturbation to protein structure, and the wealth of information that can be derived from ¹⁹F NMR spectra make it an invaluable tool for academic researchers and drug development professionals alike. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful technique to address a wide range of biological questions.

References

  • A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023, September 24).
  • Using 19F NMR to Probe Biological Interactions of Proteins and Peptides - ACS Publications. (2014, April 24).
  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. (n.d.).
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5).
  • Expression and purification of fluorinated proteins from mammalian suspension culture. (n.d.).
  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS. (n.d.).
  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. (2016, July 16).
  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. (n.d.).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24).
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. (2024, February 15).
  • 19F NMR Fragment Screening Platform | Faculty of Life Sciences - UCL. (n.d.).
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. (2021, November 19).
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - FLORE. (2024, January 8).
  • Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. (2016, July 16).
  • USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC. (n.d.).
  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC. (n.d.).
  • Applications of 19F NMR - ChemBioBioChem. (n.d.).
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins - Manglik lab @ UCSF. (2015, March 27).
  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PubMed. (2024, March 15).
  • Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. (2025, January 23).
  • Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM | Journal of the American Chemical Society. (2023, April 6).
  • Hydration dynamics at fluorinated protein surfaces - PNAS. (2010, September 20).
  • Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments. (n.d.).
  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - ResearchGate. (2025, August 6).
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - ResearchGate. (2022, November 29).
  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo - ResearchGate. (n.d.).
  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PubMed - NIH. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Proteins. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed. (n.d.).
  • Fluorine labeling of proteins for NMR studies. (n.d.).
  • Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - Frontiers. (2020, July 21).
  • Buy Tert-butyl 4-amino-2-fluorobut-2-enoate (EVT-3068717) | 2288032-84-6 - EvitaChem. (n.d.).
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.).
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). (n.d.).
  • NMR Data Acquisition and Processing Procedure. (n.d.).
  • Certified Reference Materials for ¹⁹F NMR - Sigma-Aldrich. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue - CNR-IRIS. (n.d.).
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).
  • Clickable 19 F NMR Probes - CF Plus Chemicals. (n.d.).
  • Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction - PMC. (n.d.).
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.).
  • 19 F NMR as a tool in chemical biology - Beilstein Journals. (2021, January 28).
  • Convenient Preparation of tert -Butyl Amino Acid Esters from tert -Butanol. (n.d.).
  • Synthesizing tertiary-butylesters of BOC-amino acids. : r/Chempros - Reddit. (2022, May 28).

Sources

Method

Application Note: Tert-butyl 2-amino-4,4-difluorobutanoate as a Leucine Bioisostere

This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the utility, handling, and experimental application of Tert-butyl 2-amino-4,4-difluorobutanoate (an ester deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and peptide engineering. It details the utility, handling, and experimental application of Tert-butyl 2-amino-4,4-difluorobutanoate (an ester derivative of DfeGly ) as a fluorinated bioisostere of Leucine .

Part 1: Scientific Background & Rationale[1][2][3]

The Bioisostere Logic

Tert-butyl 2-amino-4,4-difluorobutanoate is the protected ester form of 2-amino-4,4-difluorobutanoic acid (DfeGly) . In drug design, this non-proteinogenic amino acid serves as a strategic bioisostere for L-Leucine .[1]

While Leucine possesses a branched isobutyl side chain (


), DfeGly features a difluoroethyl side chain (

). This substitution exploits the "Fluorine Effect" to modulate physicochemical properties without drastically altering steric bulk.
  • Steric Mimicry: The Van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and a methyl group (2.0 Å). The

    
     group sterically approximates the isopropyl terminus of Leucine, allowing the analog to fit into hydrophobic pockets (e.g., S1 pockets of proteases or hydrophobic cores of coiled-coils).
    
  • Electronic Modulation: The highly electronegative fluorine atoms pull electron density, lowering the pKa of the adjacent amine and potentially increasing the acidity of the terminal proton (

    
    ).
    
  • Lipophilic Hydrogen Bond Donor: Unlike a methyl group, the

    
     moiety can act as a weak, lipophilic hydrogen bond donor. This allows DfeGly to establish unique interactions with backbone carbonyls or active site residues that Leucine cannot, often improving binding affinity [1].
    
Comparative Properties

The following table contrasts the native Leucine residue with its fluorinated surrogate.

PropertyL-Leucine (Leu)L-DfeGly (Difluoro-analog)Impact on Drug Design
Side Chain


Steric conservation with altered electronics.
Electronic Nature Non-polar, HydrophobicPolar-HydrophobicFluorine induces a dipole;

is a H-bond donor.
Metabolic Stability Susceptible to oxidationHigh (C-F bond strength)Blocks metabolic hot-spots; resists P450 oxidation.
Proteolytic Resistance Low (Native substrate)HighAltered electronics perturb protease transition states.
Lipophilicity (LogP) HighModerate to HighFluorination increases lipophilicity vs. non-fluorinated isosteres, but polarizability differs.

Part 2: Technical Specifications & Handling

Compound Identification
  • IUPAC Name: Tert-butyl 2-amino-4,4-difluorobutanoate[2][3]

  • Common Name: H-DfeGly-OtBu

  • CAS Number: 770696-15-6 (Specific to (R)-isomer; (S)-isomer is the L-Leu mimic)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.21 g/mol

Storage & Stability[4]
  • State: Colorless oil or low-melting solid (depending on purity/salt form).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to carbamate formation with atmospheric

    
    .
    
  • Solubility: Soluble in DCM, DMF, DMSO, and MeOH. Sparingly soluble in water.

Part 3: Experimental Protocols

Protocol A: Incorporation into Peptides (Solution Phase)

Objective: Use Tert-butyl 2-amino-4,4-difluorobutanoate as a C-terminal building block. Since the carboxyl group is already protected as a tert-butyl ester (-OtBu), this compound is ready for N-terminal coupling.

Reagents:

  • N-protected Amino Acid (e.g., Fmoc-Phe-OH or Boc-Phe-OH)

  • Coupling Reagent: HATU or EDC/HOAt

  • Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Solvent: Anhydrous DMF or DCM

Workflow:

  • Activation: Dissolve the N-protected amino acid (1.1 equiv) and Coupling Reagent (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 2 minutes at 0°C to activate the carboxylate.

  • Coupling: Add Tert-butyl 2-amino-4,4-difluorobutanoate (1.0 equiv) to the mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Check disappearance of the free amine).

  • Work-up: Dilute with EtOAc, wash sequentially with 5%

    
    , Sat. 
    
    
    
    , and Brine. Dry over
    
    
    and concentrate.
  • Validation: Verify product via LC-MS (Expect Mass:

    
    ).
    
Protocol B: Deprotection for SPPS Application

Objective: If solid-phase peptide synthesis (SPPS) is required, the tert-butyl ester must be hydrolyzed to the free acid (H-DfeGly-OH) or converted to Fmoc-DfeGly-OH. Note: Direct acid hydrolysis of the tBu ester will also remove Boc groups.

Step-by-Step Hydrolysis (Acidolytic):

  • Dissolution: Dissolve H-DfeGly-OtBu in a mixture of TFA/DCM (1:1 v/v).

  • Reaction: Stir at RT for 30–60 minutes. The t-butyl cation is scavenged by the solvent or added silanes (e.g., TIPS) if sensitive residues are present.

  • Isolation: Evaporate TFA under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

  • Product: The result is H-DfeGly-OH (as a TFA salt).

  • Fmoc-Protection (Optional): React the free acid with Fmoc-OSu and

    
     in Water/Dioxane to generate Fmoc-DfeGly-OH  for standard SPPS.
    

Part 4: Biological Validation (Proteolytic Stability Assay)

Objective: Quantify the stability enhancement provided by substituting Leucine with DfeGly in a peptide substrate. This assay uses Chymotrypsin, which cleaves C-terminal to hydrophobic residues (like Leu/Phe).

Mechanism of Action: The fluorine atoms in DfeGly withdraw electron density from the scissile amide bond, destabilizing the tetrahedral intermediate required for protease hydrolysis. This results in a slower


 (turnover number) [2].

Diagram: Proteolytic Stability Workflow

StabilityAssay Substrate Peptide Substrate (Leu vs DfeGly) Incubation Incubation 37°C, pH 7.4 Substrate->Incubation Enzyme Protease (Chymotrypsin/Trypsin) Enzyme->Incubation Quench Quench (1% TFA) Incubation->Quench Timepoints (0, 15, 30, 60 min) Analysis HPLC/LC-MS Quantification Quench->Analysis Data Half-life (t1/2) Calculation Analysis->Data Peak Area Integration

Caption: Workflow for comparative proteolytic stability assessment of DfeGly-modified peptides.

Detailed Protocol:

  • Substrate Prep: Synthesize two peptides:

    • Control: Ac-Ala-Leu-Ala-NH2

    • Test: Ac-Ala-DfeGly-Ala-NH2

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Enzyme Mix: Prepare

    
    -Chymotrypsin solution (0.5 units/mL).
    
  • Incubation: Mix Peptide (100 µM) with Enzyme solution at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop the reaction.

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the intact peptide peak (220 nm).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life
    
    
    .
    • Expectation: The DfeGly peptide should exhibit a significantly longer

      
       than the Leu control.
      

Part 5: References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Salwiczek, M. et al. (2012). "Fluorine in Peptide Engineering." Chemical Society Reviews.

  • Smits, R. et al. (2008). "Strategic Incorporation of Fluorinated Amino Acids in Peptide Drug Design." Journal of Peptide Science.

  • ChemScene. (n.d.). "Tert-butyl 2-amino-4,4-difluorobutanoate Product Page." ChemScene.

  • Ogasa, C. et al. (2024).[4] "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[4] Synlett.

Sources

Application

Advanced Protecting Group Strategies for tert-Butyl 2-amino-4,4-difluorobutanoate

Introduction & Chemical Context tert-Butyl 2-amino-4,4-difluorobutanoate (H-Difluoro-Abu-OtBu) is a highly specialized, non-natural amino acid building block widely utilized in the development of peptide-based therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

tert-Butyl 2-amino-4,4-difluorobutanoate (H-Difluoro-Abu-OtBu) is a highly specialized, non-natural amino acid building block widely utilized in the development of peptide-based therapeutics and protease inhibitors[1]. The 4,4-difluoroaminobutyric acid (difluoro-Abu) side chain serves as a powerful, non-oxidizable 2[2]. The van der Waals volume of the difluoromethyl group (


, 46.7 ų) remarkably mimics that of a thiol group (

, 47.1 ų), allowing it to fit perfectly into the P1 pockets of target enzymes without the metabolic liabilities of a free sulfhydryl[3].

Commercially, this molecule is often supplied with its C-terminus protected as a tert-butyl (tBu) ester and a free


-amine. To successfully integrate this molecule into complex peptide synthesis—particularly Solid-Phase Peptide Synthesis (SPPS)—researchers must execute precise, orthogonal protecting group manipulations.

Strategic Workflows for Peptide Integration

Because the C-terminus is already masked by an acid-labile tBu ester, the choice of N-terminal protection dictates the synthetic trajectory. Selective removal of an N-Boc group in the presence of a C-terminal tBu ester is notoriously difficult and prone to side reactions[4]. Therefore, orthogonal strategies using base-labile (Fmoc) or hydrogenolysis-labile (Cbz) groups are required.

Workflow A: Conversion for SPPS (The Fmoc Strategy)

To use difluoro-Abu as an internal residue in SPPS, the free amine must first be protected with an Fmoc group, which is the gold standard for automated peptide assembly due to its mild, base-catalyzed removal[]. Following N-protection, the tBu ester must be selectively cleaved to expose the free carboxylic acid, yielding Fmoc-Difluoro-Abu-OH .

SPPS_Prep Start H-Difluoro-Abu-OtBu (Starting Material) Fmoc_Step Fmoc-OSu, Na2CO3 (N-Protection) Start->Fmoc_Step Intermediate Fmoc-Difluoro-Abu-OtBu (Fully Protected) Fmoc_Step->Intermediate TFA_Step TFA / DCM (tBu Cleavage) Intermediate->TFA_Step Final Fmoc-Difluoro-Abu-OH (SPPS Building Block) TFA_Step->Final

Workflow for converting H-Difluoro-Abu-OtBu into an SPPS-compatible building block.

Workflow B: Solution-Phase C-Terminal Extension

If the difluoro-Abu residue is intended to be the C-terminal end of a peptide fragment, H-Difluoro-Abu-OtBu can be used directly as the amine nucleophile in a solution-phase coupling with an N-protected (e.g., Cbz-protected) amino acid.

Orthogonality Core H-Difluoro-Abu-OtBu Fmoc_Route Fmoc-OSu Core->Fmoc_Route Cbz_Route Cbz-Cl Core->Cbz_Route Boc_Route Boc2O Core->Boc_Route Fmoc_Prod Fmoc-Difluoro-Abu-OtBu Orthogonal Fmoc_Route->Fmoc_Prod Cbz_Prod Cbz-Difluoro-Abu-OtBu Orthogonal Cbz_Route->Cbz_Prod Boc_Prod Boc-Difluoro-Abu-OtBu Non-Orthogonal Boc_Route->Boc_Prod

Orthogonality of N-protecting groups relative to the C-terminal tert-butyl ester.

Protecting Group Orthogonality Matrix

The following table summarizes the strategic compatibility of various N-protecting groups with the native tBu ester of the starting material.

N-Protecting GroupInstallation ReagentDeprotection ConditionOrthogonality to tBuStrategic Application
Fmoc Fmoc-OSu20% Piperidine in DMFOrthogonal Solid-Phase Peptide Synthesis (SPPS).
Cbz Cbz-Cl

, Pd/C catalyst
Orthogonal Solution-phase synthesis; orthogonal to both acid and base.
Boc

TFA / DCMNon-Orthogonal Global deprotection (simultaneous N/C cleavage to yield free amino acid).

Experimental Protocols

Protocol 1: N-Terminal Fmoc Protection (Synthesis of Fmoc-Difluoro-Abu-OtBu)

Objective: Mask the


-amine to enable subsequent C-terminal manipulation without polymerization.
Causality & Rationale:  The electron-withdrawing 

group slightly increases the acidity of the

-proton via inductive effects. To absolutely prevent racemization during the prolonged coupling, a mild inorganic base (

) is used instead of strong organic bases (like DIPEA). Furthermore, Fmoc-OSu is selected over Fmoc-Cl to prevent the formation of highly reactive mixed anhydrides that lead to Fmoc-

-alanine dipeptide impurities[].

Step-by-Step Procedure:

  • Preparation: Dissolve H-Difluoro-Abu-OtBu (10.0 mmol) in 20 mL of 10% aqueous

    
    .
    
  • Temperature Control: Cool the biphasic solution to 0 °C in an ice bath. Note: Temperature control is critical to minimize hydrolysis of the Fmoc-OSu reagent.

  • Addition: Dissolve Fmoc-OSu (11.0 mmol, 1.1 eq) in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexane/EtOAc 7:3). The primary amine spot (ninhydrin positive) should be completely consumed, replaced by a higher-Rf UV-active spot.

  • Workup: Acidify the mixture to pH 3 using 1M HCl. Causality: This protonates unreacted

    
     and ensures the fully protected product partitions entirely into the organic phase.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude Fmoc-Difluoro-Abu-OtBu.
Protocol 2: Selective C-Terminal Deprotection (Synthesis of Fmoc-Difluoro-Abu-OH)

Objective: Cleave the tert-butyl ester to generate the free carboxylic acid required for SPPS resin loading or coupling[]. Causality & Rationale: The tert-butyl ester is highly acid-labile. While the difluoro-Abu side chain does not form stable carbocations itself, the cleaved tert-butyl cation can alkylate the electron-rich fluorene ring of the Fmoc group. Adding Triisopropylsilane (TIPS) and water acts as a carbocation scavenger trap to preserve the integrity of the Fmoc group.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude Fmoc-Difluoro-Abu-OtBu (approx. 5.0 mmol) in 10 mL of Dichloromethane (DCM).

  • Cocktail Formulation: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / TIPS / Water in a 95:2.5:2.5 (v/v/v) ratio. Cool to 0 °C.

  • Cleavage: Add 10 mL of the cleavage cocktail to the DCM solution.

  • Reaction: Stir at room temperature for 2 to 3 hours.

  • Self-Validation (LCMS): Monitor the reaction by LCMS. The mass should shift cleanly from the protected mass

    
     to the deprotected mass 
    
    
    
    .
  • Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen to remove the bulk of the highly volatile TFA.

  • Precipitation: Induce precipitation by adding 50 mL of ice-cold diethyl ether. The Fmoc-Difluoro-Abu-OH will crash out as a white solid.

  • Collection: Centrifuge the mixture, decant the ether supernatant, and dry the resulting pellet under high vacuum to yield the pure SPPS building block.

References

  • Source: PubChem (nih.gov)
  • Source: bocsci.
  • Source: Durham E-Theses (dur.ac.uk)
  • Source: PMC (nih.gov)
  • Source: estranky.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for Tert-butyl 2-amino-4,4-difluorobutanoate

Technical Support Center: Purification of tert-Butyl 2-amino-4,4-difluorobutanoate Ticket ID: #PUR-44DF-TB Topic: Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Di...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of tert-Butyl 2-amino-4,4-difluorobutanoate

  • Ticket ID: #PUR-44DF-TB

  • Topic: Isolation & Purification Protocols

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

  • Status: Open

Introduction

Welcome to the Technical Support Center. You are likely working with ** tert-butyl 2-amino-4,4-difluorobutanoate**, a critical fluorinated building block often used in the synthesis of peptidomimetics or GABA aminotransferase inhibitors.

This molecule presents a "perfect storm" of purification challenges:

  • The Amine (

    
    ):  Basic and prone to streaking on silica.
    
  • The Ester (

    
    ):  Acid-sensitive. Strong acids (TFA, conc. HCl) will cleave it to the free acid.
    
  • The Difluoro Group (

    
    ):  Increases lipophilicity but lowers the pKa of the amine compared to non-fluorinated analogs.
    

This guide prioritizes non-destructive purification methods. We move from the simplest workups to high-resolution chromatography.

Module 1: Acid-Base Extraction (The "Happy Path")

User Query: "My crude reaction mixture is dark and contains unreacted alkyl halides. Can I clean this up without running a column?"

Technical Response: Yes. Because your molecule has a basic amine, you can exploit pH manipulation to separate it from neutral impurities (like unreacted starting materials) and acidic byproducts.

Critical Warning: The tert-butyl ester is acid-labile. Do not use strong mineral acids (6M HCl) or allow the compound to sit in acidic aqueous solution for prolonged periods.

Protocol: Modified Acid-Base Workup
StepActionMechanistic Rationale
1 Dissolve crude oil in EtOAc or MTBE .Provides a non-polar phase for neutral impurities.
2 Extract with 10% Citric Acid (aq) or 0.5M KHSO4 .Target pH: 3–4. Protonates the amine (

), moving the product to the water layer. The mild pH preserves the t-butyl ester.
3 Wash the aqueous layer with fresh EtOAc (2x).Removes non-basic impurities (unreacted fluorinated alkyl halides) that stayed in the organic layer.
4 Basify the aqueous layer with Sat. NaHCO3 or 10% K2CO3 .Target pH: 8–9. Deprotonates the amine, pushing the product out of the water.
5 Extract the cloudy aqueous mixture with DCM (3x).The free amine is lipophilic and migrates back to the organic phase.
6 Dry (Na2SO4), Filter, and Concentrate.[1]Yields the purified free amine.

Visual Workflow (DOT Diagram):

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 10% Citric Acid (aq) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Neutral/Acidic Impurities AqLayer1 Aqueous Layer (Protonated Product) PhaseSep1->AqLayer1 Product as Salt Waste Discard OrgLayer1->Waste Basify Basify with Sat. NaHCO3 (pH ~8.5) AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM Final Pure Free Amine ExtractDCM->Final

Caption: Selective protonation/deprotonation cycle to isolate the amino ester while preserving the acid-labile protecting group.

Module 2: Chromatography (Flash & HPLC)

User Query: "The extraction didn't remove all impurities, or I have a diastereomer problem. I need to run a column, but the compound streaks."

Technical Response: Amino esters interact strongly with the acidic silanols on silica gel, causing "tailing" or broad peaks. You must deactivate the silica. Furthermore, the difluoro group (


) lacks a strong UV chromophore, making detection tricky.
Troubleshooting Guide: Chromatography Conditions
ParameterRecommendationWhy?
Stationary Phase Standard Silica (40–63 µm)Adequate for most separations.
Mobile Phase Hexanes/EtOAc + 1% Et3N (Triethylamine) The basic amine (TEA) blocks acidic sites on the silica, allowing your product to elute as a sharp band.
Alternative Eluent DCM/MeOH (95:5) + 1% NH4OH Use for more polar impurities.
Detection Ninhydrin Stain or KMnO4 The molecule has weak UV absorbance (only carbonyl at ~210 nm). Ninhydrin turns primary amines purple/red.
Automated Flash ELSD (Evaporative Light Scattering)If available, ELSD detects non-chromophoric compounds better than UV.

Note on Diastereomers: If you are separating diastereomers (e.g., syn vs. anti at the 2,4-position), standard silica may not suffice.

  • Action: Switch to a C18 Reverse Phase column.

  • Buffer: Use 0.1% Ammonium Bicarbonate (Basic buffer).

  • Reason: Acidic buffers (TFA/Formic acid) will protonate the amine, reducing retention and potentially degrading the t-butyl ester over long runs.

Module 3: Salt Formation (Crystallization)

User Query: "I obtained an oil, but I need a solid for long-term storage or weighing. How do I crystallize this?"

Technical Response: Amino esters are often oils in their free base form but form stable, crystalline solids as salts.

Protocol: Formation of the HCl or Tosylate Salt

Option A: Hydrochloride Salt (Most Common)

  • Dissolve the free amine oil in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C (Ice bath). Critical to prevent ester cleavage.

  • Add 1.0 equivalent of 4M HCl in Dioxane dropwise.

  • A white precipitate should form immediately.

  • Filter under Argon and wash with cold ether.

Option B: p-Toluenesulfonate (Tosylate) Salt (If HCl fails)

  • Dissolve amine in minimal Acetone or Ethanol .

  • Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate.

  • Add Diethyl Ether or Hexanes until cloudy.

  • Store at -20°C to induce crystallization.

Decision Tree for Purification Strategy:

PurificationTree Problem Start: Crude Material State Physical State? Problem->State Solid Solid/Semi-solid State->Solid Oil Oily Residue State->Oil Recryst Recrystallize (EtOAc/Hexanes) Solid->Recryst AcidBase Acid-Base Extraction (See Module 1) Oil->AcidBase CheckPurity Check Purity (NMR) Recryst->CheckPurity AcidBase->CheckPurity Pure Success CheckPurity->Pure >95% Impure Still Impure CheckPurity->Impure <95% Column Flash Column (1% TEA in Eluent) Impure->Column Lipophilic Impurities Salt Make HCl Salt (Precipitation) Impure->Salt Difficult to Separate

Caption: Logic flow for selecting the optimal purification method based on physical state and initial purity.

Module 4: Stability & Storage

User Query: "My compound was pure on Friday but looks degraded on Monday. What happened?"

Technical Response: You likely experienced cyclization or hydrolysis .

  • Cyclization: The free amine can attack the ester carbonyl (intramolecularly) to form a lactam, especially if the chain length allows (though less likely for alpha-amino esters, 4,4-difluoro substitution can alter conformational preferences).

  • Hydrolysis: Moisture in the air can hydrolyze the ester.

Storage Requirements:

  • Form: Store as the HCl salt whenever possible (significantly more stable).

  • Atmosphere: Flush with Argon or Nitrogen.

  • Temperature: -20°C is mandatory for the free amine; 4°C is acceptable for the salt.

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[2] (Describes the isolation of the trifluoro-analog, establishing the extraction protocols for fluorinated amino esters).

  • Green, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative source on the stability of tert-butyl esters toward various acids and bases).

  • Qiu, X. L., & Qing, F. L. (2011).[5] "Recent advances in the synthesis of fluorinated amino acids."[5][6][7] European Journal of Organic Chemistry. (Review of purification strategies for fluorinated amino acid derivatives).

  • BLDpharm. (n.d.). "Product Analysis: (R)-tert-Butyl 2-amino-4,4-difluorobutanoate." (Commercial specifications confirming the physical state and storage conditions).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of fluorinated unnatural amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of fluorinated unnatural amino acids. The incorporation of 4,4-difluorobutanoic acid derivatives (such as difluoroethylglycine, or DfeGly) into peptides is a highly effective strategy to modulate secondary structure, enhance lipophilicity, and dramatically increase proteolytic stability[1].

However, the synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate presents distinct mechanistic challenges. The intense electron-withdrawing nature of the fluorine atoms complicates standard alkylation protocols, often leading to elimination byproducts rather than the desired substitution[2]. This guide provides a self-validating experimental framework, troubleshooting FAQs, and quantitative optimization data to ensure high-yield, reproducible synthesis.

Reaction Pathway & Mechanistic Workflow

The most reliable route to synthesize this molecule is the alkylation of a protected glycine Schiff base (N-(diphenylmethylene)glycine tert-butyl ester) with 2,2-difluoroethyl triflate, followed by chemoselective deprotection[3].

G A N-(diphenylmethylene)glycine tert-butyl ester B Lithium Enolate (Reactive Intermediate) A->B LiHMDS, THF, -78 °C C Alkylated Schiff Base (Mono-substituted) B->C 2,2-Difluoroethyl triflate (SN2 Pathway) E 1,1-Difluoroethene (E2 Elimination Gas) B->E Temp > -40 °C (E2 Pathway) D Tert-butyl 2-amino-4,4- difluorobutanoate C->D 15% Citric Acid, RT (Imine Hydrolysis)

Synthesis workflow of Tert-butyl 2-amino-4,4-difluorobutanoate and the competing E2 pathway.

Standard Operating Procedure (SOP): Step-by-Step Methodology

To guarantee reproducibility, this protocol is designed as a self-validating system —meaning each phase contains observable checkpoints to confirm the reaction is proceeding correctly before moving to the next step.

Phase 1: Enolate Generation (Strictly Anhydrous)
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Moisture will prematurely protonate the enolate, serving as a critical failure point.

  • Dissolution: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.05 eq) over 15 minutes.

  • Validation Checkpoint: Stir at -78 °C for 45 minutes. The solution will transition to a deep yellow/orange color, visually validating the formation of the active lithium enolate.

Phase 2: Electrophilic Fluoroalkylation
  • Addition: Neatly add 2,2-difluoroethyl trifluoromethanesulfonate (2,2-difluoroethyl triflate) (1.05 eq) dropwise via a pre-cooled syringe.

  • Temperature Control: Maintain the reaction strictly at -78 °C for 2 hours. Causality: Allowing the temperature to rise above -40 °C before the electrophile is consumed will trigger an E2 elimination, destroying your yield[2].

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl, then warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 3: Chemoselective Imine Hydrolysis
  • Hydrolysis: Dissolve the crude alkylated Schiff base in a 1:1 mixture of THF and 15% aqueous citric acid.

  • Validation Checkpoint: Stir vigorously at room temperature for 4–6 hours. Causality: The mild acidity of citric acid selectively hydrolyzes the diphenylmethylene imine to the primary amine while completely preserving the acid-sensitive tert-butyl ester. Using stronger acids (like TFA) will cleave the ester.

  • Isolation: Wash the aqueous layer with diethyl ether to remove the benzophenone byproduct. Basify the aqueous layer to pH 9 using solid NaHCO₃, extract with dichloromethane, dry, and concentrate to yield the pure target compound.

Troubleshooting Guide & FAQs

Q1: Why is my alkylation yield so low, and why do I observe gas evolution upon adding the electrophile? A: You are observing the E2 elimination of 2,2-difluoroethyl triflate. The strong electron-withdrawing nature of the CF₂ group makes the adjacent protons highly acidic. When the base (or the enolate itself at higher temperatures) acts as a Brønsted base rather than a nucleophile, it abstracts a proton, releasing 1,1-difluoroethene gas and a triflate leaving group[4]. Solution: Strict temperature control (-78 °C) is non-negotiable to kinetically favor the SN2 substitution over the E2 elimination. Ensure your LiHMDS is freshly titrated.

Q2: Why use 2,2-difluoroethyl triflate instead of the corresponding iodide or bromide? A: Fluorine's intense electronegativity drastically reduces the nucleophilic susceptibility of the adjacent carbon. 2,2-difluoroethyl iodide is highly unreactive in SN2 pathways, leading to poor conversion. The triflate is an exceptionally superior leaving group, lowering the activation energy sufficiently to allow alkylation at cryogenic temperatures before elimination pathways dominate[2].

Q3: My LC-MS shows the correct alkylated mass, but I am losing the tert-butyl ester during the deprotection step. How can I prevent this? A: The tert-butyl ester is highly acid-sensitive and will readily cleave under standard peptide deprotection conditions (e.g., neat TFA or strong HCl). Solution: The diphenylmethylene imine is highly labile and can be hydrolyzed under much milder conditions. Switch your deprotection reagent to 15% aqueous citric acid in THF at room temperature.

Q4: I am observing a significant amount of dialkylated byproduct. How do I optimize for mono-alkylation? A: The mono-alkylated product still possesses an acidic α-proton, which can be deprotonated by unreacted base, leading to a second alkylation event. Solution: This is a stoichiometry and mixing issue. Use exactly 1.05 equivalents of base and 1.05 equivalents of the electrophile. Furthermore, utilizing inverse addition (adding the enolate dropwise to the electrophile) keeps the electrophile in excess relative to the enolate, statistically minimizing dialkylation.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the alkylation of the glycine Schiff base. Notice how the choice of base and temperature dictates the dominant mechanistic pathway.

Base SystemSolventTemp (°C)ElectrophileMono-Alkylation Yield (%)Primary Observation / Failure Mode
NaH DMF02,2-Difluoroethyl triflate< 10%Massive gas evolution (E2 elimination dominates).
LDA THF-78 to RT2,2-Difluoroethyl triflate45%Moderate yield; dialkylation observed upon warming.
LiHMDS THF-782,2-Difluoroethyl triflate78% Clean conversion; suppressed elimination.
LiHMDS THF-782,2-Difluoroethyl iodide15%Poor electrophilicity; unreacted starting material.
Chiral PTC / KOH Toluene/H₂O-202,2-Difluoroethyl triflate82% High yield; enables enantioselective synthesis.

References

  • Title: Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Troubleshooting

common impurities in Tert-butyl 2-amino-4,4-difluorobutanoate synthesis

Technical Support Center: Purity & Synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurities & Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purity & Synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurities & Stability in Fluorinated Amino Acid Synthesis

Executive Summary: The "Fluorine Effect"

You are likely working with Tert-butyl 2-amino-4,4-difluorobutanoate (often an intermediate for glutamate analogs or HCV protease inhibitors). While the tert-butyl ester provides steric bulk and acid-lability for orthogonal protection, the 4,4-difluoro moiety fundamentally alters the reactivity of the glutamine/glutamate backbone.

The Core Challenge: The electron-withdrawing nature of the


-difluoro group exerts a strong inductive effect (

), significantly increasing the acidity of the

-protons (C3 position). This creates a "perfect storm" for three primary degradation pathways: Elimination (Dehydrofluorination) , Lactamization , and Premature Hydrolysis .

Impurity Architecture & Mechanisms

The following diagram details the specific degradation pathways you must control.

ImpurityPathways cluster_legend Risk Level Target Target Molecule (Tert-butyl 2-amino-4,4-difluorobutanoate) Impurity_A Impurity A: The Lactam (4,4-difluoropyrrolidin-2-one) Target->Impurity_A Spontaneous Cyclization (Basic pH / Heat) Impurity_B Impurity B: The Free Acid (2-amino-4,4-difluorobutanoic acid) Target->Impurity_B Acid Hydrolysis (TFA/HCl exposure) Impurity_C Impurity C: Vinyl Fluoride (Elimination Product) Target->Impurity_C Dehydrofluorination (Strong Base - DBU/NaH) Impurity_D Impurity D: Racemate (D/L-Mixture) Target->Impurity_D Alpha-Deprotonation (Base + Time) High Risk (Irreversible) High Risk (Irreversible) Medium Risk (Reversible/Manageable) Medium Risk (Reversible/Manageable)

Caption: Degradation pathways for 2-amino-4,4-difluorobutanoate. Red paths indicate irreversible structure loss.

Troubleshooting Guide (FAQ)

Issue 1: "My product is solidifying into an insoluble white mass during storage."

Diagnosis: Lactamization (Impurity A) . Unlike standard glutamine derivatives, the difluoro group increases the electrophilicity of the ester carbonyl and the acidity of the amide proton (if protected). However, the primary driver here is the formation of the thermodynamically stable 5-membered lactam ring (4,4-difluoropyrrolidin-2-one).

  • Trigger: Storing the free base (amine) in solution for extended periods, especially if slightly basic.

  • Solution:

    • Immediate: Store as the HCl or Tosylate salt . Never store the free amine as an oil.

    • Protocol: If you must keep the free amine, store at -20°C in a non-polar solvent (Hexane/EtOAc) rather than polar protic solvents which facilitate proton transfer.

Issue 2: "I see a new double bond signal in NMR (5.5-6.5 ppm) and low fluorine integration."

Diagnosis: Dehydrofluorination (Impurity C) . The


-protons (C3) are flanked by the electron-withdrawing ester and the 

-difluoro group. Bases like DBU, NaH, or even excess TEA can trigger E1cB elimination, ejecting fluoride (HF) to form the

-unsaturated ester or the vinyl fluoride.
  • Trigger: Using strong bases for Fmoc-deprotection or alkylation.

  • Solution:

    • Reagent Swap: Use milder bases. For Fmoc removal, switch from Diethylamine/Piperidine to Piperazine or 4-Methylpiperidine (lower pKa).

    • Temperature: Conduct all base-mediated steps at 0°C, not Room Temperature.

Issue 3: "Mass Spec shows [M-56] peak as the major component."

Diagnosis: Loss of Tert-butyl Group (Impurity B) . The tert-butyl ester is acid-labile. While this is a design feature, unintended cleavage occurs if workup buffers are too acidic (pH < 4).

  • Trigger: Silica gel chromatography (Silica is slightly acidic) or unbuffered aqueous workups.

  • Solution:

    • Buffering: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexane.

    • Workup: Use saturated

      
       washes immediately after any acidic reaction steps.
      

Analytical Reference Data

Use this table to validate your crude reaction mixtures.

Component1H NMR Signature (CDCl3)19F NMR (Decoupled)MS (ESI+)
Target (Ester)

1.45 (s, 9H, tBu),

6.0 (tt, 1H,

)

-116 to -118 ppm
[M+H]+ ~196
Impurity A (Lactam) Loss of tBu singlet. Shift of

-H to ~4.2 ppm

-105 to -108 ppm (Shifted)
[M+H]+ ~122
Impurity C (Vinyl F) New alkene signals

5.8-6.5 ppm
Single F signal (approx -120 ppm)[M+H]+ ~176

Standardized Synthesis Protocol (Ni-Complex Route)

The most robust synthesis avoids direct esterification of the amino acid (which risks lactamization) and instead uses the Soloshonok Ni(II) Complex method [1].

Step-by-Step Workflow:

  • Complex Formation: React Glycine Ni(II) Schiff base with 2,2-difluoroethyl iodide (or triflate).

    • Critical Control: Use

      
        in DMF at < 50°C. Avoid NaH to prevent elimination.
      
  • Hydrolysis & Protection:

    • Dissolve the alkylated Ni-complex in MeOH/HCl (1:1).

    • Warning: Do not heat above 40°C.

    • Isolate the free amino acid hydrochloride.

  • Esterification (The "Safe" Method):

    • Do not use

      
      /tBuOH (Too acidic, high heat).
      
    • Recommended: React the N-protected (e.g., Cbz/Boc) acid with Tert-butyl trichloroacetimidate in DCM/Cyclohexane [2].

    • Catalyst:

      
       (catalytic amount only).
      

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521.[1] (Methodology adapted for difluoro analogs).

  • Armstrong, A., et al. (1988). "Tert-Butyl Trichloroacetimidate: A Versatile Reagent for Tert-Butyl Ester Formation." Tetrahedron Letters, 29(20), 2483-2486. (Standard mild esterification protocol).

  • Qiu, X. L., & Qing, F. L. (2011). "Synthesis of fluorinated amino acids." European Journal of Organic Chemistry, 2011(18), 3261-3278. (Review of side reactions including elimination).

Sources

Optimization

troubleshooting Tert-butyl 2-amino-4,4-difluorobutanoate coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when incorporating highly modified, unnatural amino acids into their pipelines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when incorporating highly modified, unnatural amino acids into their pipelines.

Coupling tert-butyl 2-amino-4,4-difluorobutanoate presents a "perfect storm" of synthetic difficulty. You are battling two distinct forces: the bulky tert-butyl ester creates a formidable steric shield around the reaction center, while the 4,4-difluoro moiety severely dampens the


-amine's nucleophilicity via strong inductive electron withdrawal.

This guide abandons generic advice in favor of a causality-driven, self-validating approach to help you achieve high-yielding amide bond formations with this challenging substrate.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your protocols, use the following diagnostic logic to identify the exact failure point in your coupling reaction.

G Start Low Coupling Yield or Incomplete Reaction LCMS Perform LC-MS on Crude Mixture Start->LCMS CheckAdduct Guanidinium Adduct Detected (+99 Da)? LCMS->CheckAdduct FixGuan Switch to DIC/Oxyma or Pre-activate Acid CheckAdduct->FixGuan Yes CheckUnreacted Unreacted Amine Remains? CheckAdduct->CheckUnreacted No FixSteric Use COMU Reagent & Increase Temp (40°C) CheckUnreacted->FixSteric Yes CheckRacem Epimerization of Activated Acid? CheckUnreacted->CheckRacem No FixRacem Use sym-Collidine & Minimize Activation Time CheckRacem->FixRacem Yes

Diagnostic workflow for troubleshooting fluorinated amino acid coupling reactions.

Part 2: Core Troubleshooting & FAQs

Q1: Why is my coupling yield consistently below 20%, even with extended reaction times? Causality: The low yield is a dual consequence of electronic deactivation and steric hindrance. The highly electronegative fluorine atoms at the 4-position exert a strong inductive pull (


-withdrawal) through the carbon backbone. This significantly reduces the electron density on the 

-amine, raising the activation energy required for nucleophilic attack (1)[1]. Concurrently, the bulky tert-butyl protecting group restricts the spatial trajectory required for the amine to reach the activated carboxylic acid. Solution: You must utilize a highly reactive coupling reagent that generates an exceptionally electrophilic active ester, such as COMU, combined with mild thermal agitation (e.g., 40°C) to overcome the activation energy barrier.

Q2: My LC-MS analysis of the crude mixture shows a major byproduct with a mass shift of +99 Da on my amine. What is happening? Causality: You are observing a guanidinylation side reaction . When using uronium-based coupling reagents (like HATU or HBTU) with a deactivated, slow-reacting amine like tert-butyl 2-amino-4,4-difluorobutanoate, the amine struggles to attack the activated ester. Instead, it attacks the excess coupling reagent itself, forming a dead-end tetramethylguanidinium adduct (2)[2]. Solution: This is a kinetic trap. To avoid it, you must strictly pre-activate the carboxylic acid before introducing the amine (see Protocol A). Alternatively, abandon uronium salts entirely and use a carbodiimide-based approach (DIC/OxymaPure).

Q3: I increased the base concentration and reaction time to force the coupling, but now the incoming activated carboxylic acid is racemizing. How do I balance yield and stereointegrity? Causality: Prolonged exposure of an activated carboxylic acid to basic conditions (typically DIPEA) promotes the formation of an oxazolone intermediate or direct ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-proton abstraction, leading to epimerization. This is exacerbated when the fluorinated amine is too slow to consume the activated species immediately.
Solution:  Switch your base from DIPEA to a less nucleophilic, weaker base like sym-collidine. Furthermore, utilizing COMU significantly suppresses racemization because its Oxyma-based leaving group is highly acidic and rapidly opens any formed oxazolone back to the desired active ester ()[3].

Part 3: Quantitative Data: Coupling Reagent Comparison

For deactivated fluorinated amines, the choice of coupling reagent dictates the success of the reaction. Use this data matrix to select the appropriate reagent for your specific constraints.

Coupling ReagentChemical ClassReactivity with Deactivated AminesGuanidinylation RiskEpimerization RiskRecommended Base
HATU Uronium (HOAt)HighHigh (if not pre-activated)LowDIPEA
HBTU Uronium (HOBt)ModerateHighModerateDIPEA
COMU Uronium (Oxyma)Very HighModerateVery Lowsym-Collidine
DIC/Oxyma CarbodiimideHighNone LowNone / DIPEA

Part 4: Field-Proven Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , utilizing stoichiometric control and visual feedback to confirm reaction progress.

Protocol A: Strict Pre-Activation Strategy with HATU

Use this protocol if you are restricted to standard HATU reagents but need to prevent the +99 Da guanidinylation side reaction.

  • Stoichiometric Control: Dissolve the carboxylic acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF. Causality: Keeping HATU strictly sub-stoichiometric to the acid ensures that absolutely zero free HATU remains in solution to react with your vulnerable amine.

  • Activation: Add DIPEA (3.0 eq) and stir for exactly 2 to 3 minutes. Self-Validation Check: The formation of the OAt active ester is nearly instantaneous. Do not exceed 5 minutes, or you will induce oxazolone formation and racemization.

  • Coupling: Add tert-butyl 2-amino-4,4-difluorobutanoate (1.0 eq) dissolved in a minimum volume of DMF.

  • Completion: Stir at room temperature for 2–4 hours. Monitor the disappearance of the amine via LC-MS.

Protocol B: Colorimetric Self-Validating Coupling with COMU

This is the gold-standard recommendation for sterically hindered, deactivated fluorinated amines.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF.

  • Visual Activation: Add sym-collidine (2.4 eq). Self-Validation Check: The solution will immediately turn a distinct red/orange color. This is a built-in colorimetric indicator confirming the successful generation of the Oxyma-based active ester (4)[4].

  • Coupling: Add tert-butyl 2-amino-4,4-difluorobutanoate (1.0 eq).

  • Visual Completion: Stir at room temperature (or elevate to 40°C if the carboxylic acid is heavily branched). Self-Validation Check: As the deactivated amine successfully attacks the active ester to form the amide bond, the solution will gradually fade from red/orange to colorless or pale yellow. When the color change stops, the reaction has reached its maximum conversion limit (4)[4].

Part 5: References

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research (ACS). 1

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2

  • COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science (PubMed).3

  • The process of COMU coupling reaction. ChemicalBook. 4

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate

Welcome to the Technical Support Center for the synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate (a protected precursor to DfeGly). This non-canonical, fluorinated amino acid is a critical building block for in vitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Tert-butyl 2-amino-4,4-difluorobutanoate (a protected precursor to DfeGly). This non-canonical, fluorinated amino acid is a critical building block for in vitro protein mutagenesis and the development of novel therapeutics [1].

The most scalable synthetic route involves the alkylation of a protected glycine Schiff base (e.g., tert-butyl 2-((diphenylmethylene)amino)acetate) with a 2,2-difluoroethyl electrophile, followed by selective deprotection [2]. However, the unique electronic properties of the difluoromethyl group introduce severe synthetic bottlenecks, including electrophile elimination, dialkylation, and unwanted ester cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your yield and purity.

Core Synthetic Workflow & Known Side Reactions

The following diagram maps the canonical synthesis route alongside the primary side reactions that cause yield attrition.

SynthesisWorkflow A Glycine Schiff Base (tert-butyl ester) C Mono-alkylated Intermediate A->C PTC Alkylation (Mild Base) B 2,2-Difluoroethyl Triflate B->C E Side Product: 1,1-Difluoroethene (E2 Elimination) B->E Hard Base (Side Reaction) D Target Molecule: Tert-butyl 2-amino- 4,4-difluorobutanoate C->D Mild Acid (Imine Hydrolysis) F Side Product: Dialkylated Impurity C->F Excess Electrophile (Side Reaction)

Figure 1: Synthetic workflow for Tert-butyl 2-amino-4,4-difluorobutanoate and associated side reactions.

FAQ: The Alkylation Step

Q1: During alkylation, my 2,2-difluoroethyl triflate is rapidly consumed, but I get <10% product yield. Where is my electrophile going? A: You are experiencing competitive E2 elimination . The highly electronegative fluorine atoms inductively stabilize the developing negative charge in the transition state, making the adjacent


-protons of the triflate unusually acidic.
  • The Causality: When hard bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are used, they act as Brønsted bases rather than facilitating the desired enolate formation, stripping the

    
    -proton and converting your expensive electrophile into volatile 1,1-difluoroethene gas.
    
  • Self-Validation: Run a crude

    
    F NMR of the reaction mixture before workup. If you observe a near-total loss of the characteristic doublet-of-triplets for the -CHF
    
    
    
    group, but no product mass in LC-MS, your electrophile has been lost as gas.
  • The Solution: Switch to a Phase-Transfer Catalysis (PTC) system using a milder inorganic base (e.g., 10% aq. NaOH or solid Cs

    
    CO
    
    
    
    ) combined with a quaternary ammonium salt [2]. This creates a "soft" enolate in the organic phase that heavily favors S
    
    
    2 substitution over E2 elimination.

Q2: My LC-MS shows a significant +64 Da mass adduct. How do I suppress this dialkylated impurity? A: Dialkylation occurs because the mono-alkylated Schiff base intermediate still possesses an


-proton. The newly introduced difluoroethyl group inductively increases the acidity of this proton compared to the starting glycine derivative, making it highly susceptible to a second deprotonation.
  • The Solution:

    • Strict Stoichiometry: Limit the electrophile to exactly 1.05 equivalents.

    • Concentration Control: Add the base slowly to a pre-mixed solution of the Schiff base and electrophile. In a biphasic PTC system, the effective concentration of the active enolate in the organic phase is kept extremely low, naturally suppressing the second alkylation event.

TroubleshootingLogic Start Issue: Low Yield in Alkylation Step Check1 Analyze Crude Mixture by 19F NMR Start->Check1 PathA Missing Fluorine Signal (Electrophile Loss) Check1->PathA PathB Multiple Fluorine Signals (Over-alkylation) Check1->PathB SolA Cause: E2 Elimination Fix: Switch to PTC / Mild Base PathA->SolA SolB Cause: Dialkylation Fix: Strict 1:1 Stoichiometry PathB->SolB

Figure 2: Diagnostic logic tree for troubleshooting the alkylation step.

FAQ: Deprotection & Stereocontrol

Q3: When removing the diphenylmethylene protecting group, I am losing the tert-butyl ester. How can I prevent this cleavage? A: The tert-butyl ester is robust against base but highly labile under acidic conditions.

  • The Causality: Standard Schiff base deprotection often utilizes 1M HCl. However, the protonation of the tert-butyl oxygen under these conditions leads to the expulsion of a stable tert-butyl cation (an E1-like mechanism), yielding the free carboxylic acid.

  • The Solution: Utilize a mild, biphasic acidic cleavage protocol. Stir the intermediate in THF/water with 15% aqueous citric acid. The mild acidity of citric acid (pK

    
     ~3.1) is sufficient to protonate the imine nitrogen—facilitating hydrolysis to benzophenone and the free amine—without reaching the acidity threshold required to cleave the ester.
    

Q4: I am using a chiral phase-transfer catalyst for asymmetric synthesis, but my enantiomeric excess (ee) degrades during workup. Why? A: The


-chiral center of the alkylated Schiff base is highly prone to base-catalyzed epimerization. The combined electron-withdrawing effects of the ester, the imine, and the difluoroethyl group make the 

-proton highly acidic. Any residual base during the reaction or workup will cause reversible deprotonation, scrambling the stereocenter.
  • The Solution: Quench the alkylation reaction rapidly at 0°C with a mild acid buffer (e.g., saturated aqueous NH

    
    Cl) before warming to room temperature. Never leave the basic reaction mixture stirring longer than necessary.
    
Quantitative Data: Base Selection Impact

The table below summarizes the critical impact of base selection on the fate of the 2,2-difluoroethyl triflate electrophile during the alkylation of tert-butyl 2-((diphenylmethylene)amino)acetate.

Base SystemSolventTempYield (Mono-alkylated)E2 Elimination LossDialkylation Impurity
NaH (1.2 eq)THF0°C< 10%> 80%< 5%
KOtBu (1.2 eq)THF-78°C25%60%10%
Cs

CO

(Solid) / TBAB
TolueneRT75%15%5%
10% aq. NaOH / PTC *DCM / H

O
0°C 82% < 5% < 2%

*PTC = Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide for racemic, or a Corey-Lygo Cinchona alkaloid derivative for asymmetric synthesis).

Standardized Experimental Protocol

Part A: Phase-Transfer Catalyzed Alkylation

  • Preparation: Charge a flame-dried flask with tert-butyl 2-((diphenylmethylene)amino)acetate (1.0 eq) and the selected phase-transfer catalyst (0.1 eq) in dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the vigorously stirring solution to 0°C using an ice bath.

  • Electrophile Addition: Add 2,2-difluoroethyl triflate (1.05 eq) dropwise over 10 minutes. Self-validation: Ensure the triflate is freshly prepared or distilled, as degraded triflate generates triflic acid, which will stall the reaction.

  • Base Addition: Slowly add 10% aqueous NaOH (3.0 eq) dropwise to establish a biphasic mixture.

  • Monitoring: Stir vigorously at 0°C for 4-6 hours. Monitor by TLC or LC-MS until the starting Schiff base is consumed.

  • Quench: Quench immediately at 0°C by adding saturated aqueous NH

    
    Cl to prevent epimerization. Extract with DCM, dry over MgSO
    
    
    
    , and concentrate under reduced pressure.

Part B: Mild Imine Deprotection

  • Hydrolysis: Dissolve the crude alkylated intermediate in a 1:1 mixture of THF and 15% aqueous citric acid (0.1 M).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Extraction: Wash the mixture with diethyl ether (2x) to remove the cleaved benzophenone byproduct.

  • Neutralization: Carefully basify the aqueous layer to pH 9 using solid NaHCO

    
    .
    
  • Isolation: Extract the free amine into ethyl acetate (3x). Dry the combined organic layers over Na

    
    SO
    
    
    
    and concentrate to yield pure Tert-butyl 2-amino-4,4-difluorobutanoate.
References
  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journal of Organic Chemistry, 2010.[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters / PMC, 2021.[Link]

Optimization

Technical Support Center: Optimizing Diastereoselectivity in Tert-butyl 2-amino-4,4-difluorobutanoate Synthesis

Support Portal Home > Knowledge Base > Synthetic Chemistry > Fluorinated Amino Acids > Stereocontrol Welcome to the advanced troubleshooting center for the asymmetric synthesis of fluorinated amino acid derivatives. Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Support Portal Home > Knowledge Base > Synthetic Chemistry > Fluorinated Amino Acids > Stereocontrol

Welcome to the advanced troubleshooting center for the asymmetric synthesis of fluorinated amino acid derivatives. Synthesizing tert-butyl 2-amino-4,4-difluorobutanoate (the protected form of DfeGly) presents unique stereochemical and reactivity challenges. The strong electron-withdrawing nature of the gem-difluoro group profoundly alters the reactivity of the electrophilic precursors, often leading to poor diastereomeric ratios (dr) or catastrophic yield losses due to side reactions[1].

This guide focuses on the industry-standard Ni(II)-BPB chiral auxiliary methodology (Belokon/Soloshonok approach), which utilizes a chiral Ni(II) complex of a glycine Schiff base to dictate the facial approach of the 2,2-difluoroethyl electrophile[2][3].

Mechanistic Workflow & Diagnostic Pathway

Pathway N1 Ni(II)-BPB-Glycine Complex (Chiral Nucleophile) N2 Base Addition (Enolate Formation) N1->N2 N3 Electrophilic Addition (2,2-difluoroethyl triflate) N2->N3 N4 Diastereomeric Ni(II) Complexes (Target: High (S,S) dr) N3->N4 SN2 Attack (Facial Control) N7 Side Reaction: E2 Elimination N3->N7 Base abstracts proton from electrophile N5 Acidic Disassembly & t-Butyl Esterification N4->N5 N6 Tert-butyl (S)-2-amino- 4,4-difluorobutanoate N5->N6

Mechanistic workflow for the diastereoselective synthesis of tert-butyl 2-amino-4,4-difluorobutanoate.

Frequently Asked Questions & Troubleshooting
Q1: My diastereomeric ratio (dr) is plateauing at 3:1. How can I improve the facial selectivity of the alkylation?

A: The diastereoselectivity in the Ni(II)-BPB system is governed by the steric shielding of one face of the square-planar enolate by the bulky benzyl group of the proline moiety. A poor dr usually indicates an issue with ion-pairing or temperature control .

  • The Causality: If you are using standard powdered NaOH or KOH as a base in DMF, the tight coordination of the sodium/potassium cation to the enolate oxygen can distort the square-planar geometry, partially exposing the shielded face.

  • The Solution: Switch to a non-coordinating, bulky organic base such as BTPP (phosphazene base) or use CsOH·H₂O in a less polar solvent blend (e.g., Toluene/DCM). Cesium provides a looser ion pair, allowing the chiral auxiliary to maintain its rigid, highly shielding conformation. Additionally, ensure the electrophile is added at strictly -78 °C.

Q2: I am observing massive yield losses, and NMR shows almost no alkylated product. I suspect the 2,2-difluoroethyl triflate is degrading. What is happening?

A: You are likely experiencing competitive E2 elimination , a notorious problem in fluorinated amino acid synthesis[3].

  • The Causality: The gem-difluoro group (CF₂H) is highly electron-withdrawing. This drastically increases the acidity of the adjacent methylene protons (-CH₂-OTf). When the bulky Ni(II) enolate approaches, steric hindrance can cause it to act as a base rather than a nucleophile, abstracting a proton to form volatile 1,1-difluoroethylene gas.

  • The Solution:

    • Change the Leaving Group: If triflate (-OTf) is too reactive and prone to elimination, synthesize 2,2-difluoroethyl nonaflate or use 2,2-difluoroethyl iodide with a silver salt additive (Ag₂O) to activate the C-I bond via a push-pull mechanism.

    • Inverse Addition: Never add the base to a mixture of the complex and the electrophile. Pre-form the enolate completely, cool to -78 °C, and add the electrophile via a syringe pump over 60 minutes to keep the local concentration of the electrophile low.

Q3: The diastereoselectivity of the Ni(II) complex was excellent (>95:5 dr), but after disassembly and esterification, the enantiomeric purity of the final tert-butyl ester dropped significantly. Why?

A: You are observing epimerization at the C2 stereocenter during the disassembly or esterification phase.

  • The Causality: Fluorinated amino acids are unusually susceptible to base-catalyzed and even acid-catalyzed epimerization because the electron-withdrawing fluorine atoms stabilize the transient formation of a C2 carbanion or enol form[4].

  • The Solution: Avoid prolonged heating during the acidic hydrolysis of the Ni(II) complex. Use 3N HCl in MeOH at 50 °C for exactly 2 hours, monitor by TLC, and quench immediately. For the subsequent tert-butyl esterification, avoid harsh basic conditions; use tert-butyl acetate and perchloric acid, or Boc₂O/DMAP followed by tert-butanol, keeping the reaction strictly at or below room temperature.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes empirical data demonstrating the causality between base/solvent selection and the resulting yield and diastereoselectivity of the Ni(II)-BPB alkylation step.

EntryBase (Equiv)Solvent SystemTemp (°C)Leaving GroupYield (%)Diastereomeric Ratio (S,S : S,R)
1NaOH (powder, 5.0)DMF0-OTf1872 : 28
2NaH (1.1)THF-78-OTf4585 : 15
3CsOH·H₂O (2.0)Toluene/DCM (1:1)-78-OTf6292 : 8
4BTPP (1.2)DCM-78-OTf4194 : 6
5 CsOH·H₂O (2.0) Toluene/DCM (1:1) -78 -I (with Ag₂O) 81 98 : 2

Note: Entry 5 represents the optimized, self-validating condition minimizing E2 elimination while maximizing facial selectivity.

Validated Experimental Protocol

Step 1: Asymmetric Alkylation of the Ni(II)-BPB-Glycine Complex

  • Flame-dry a 100 mL Schlenk flask under argon. Add the (S)-Ni(II)-BPB-Glycine complex (1.00 g, 2.0 mmol) and anhydrous Toluene/DCM (1:1, 20 mL).

  • Add finely ground CsOH·H₂O (0.67 g, 4.0 mmol) and Ag₂O (0.46 g, 2.0 mmol). Stir at room temperature for 15 minutes until the solution turns a deep, dark red, indicating complete enolate formation.

  • Cool the reaction mixture to strictly -78 °C using a dry ice/acetone bath.

  • Dissolve 2,2-difluoroethyl iodide (0.46 g, 2.4 mmol) in anhydrous DCM (5 mL). Add this solution dropwise via syringe pump over 60 minutes.

  • Maintain stirring at -78 °C for 4 hours, then allow the mixture to slowly warm to -20 °C over 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, EtOAc/Hexanes) to isolate the major (S,S)-diastereomer.

Step 2: Complex Disassembly & Esterification

  • Dissolve the purified (S,S)-complex (0.5 g) in a mixture of MeOH (10 mL) and 3N HCl (5 mL).

  • Stir at 50 °C for exactly 2 hours. The red color will dissipate to a pale green (free Ni²⁺ ions).

  • Concentrate the mixture under reduced pressure. Extract the chiral auxiliary (BPB) with DCM. The aqueous layer contains the (S)-2-amino-4,4-difluorobutanoic acid hydrochloride. Lyophilize the aqueous layer.

  • To synthesize the tert-butyl ester, suspend the crude amino acid salt in tert-butyl acetate (10 mL) and add 70% perchloric acid (0.1 mL) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Neutralize carefully with saturated NaHCO₃ at 0 °C, extract with EtOAc, dry, and concentrate to yield tert-butyl (S)-2-amino-4,4-difluorobutanoate.

References
  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Fluorinated Barnase-Barstar Complexes. Freie Universität Berlin (Refubium). Available at:[Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Max Planck Society (MPG.PuRe). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: tert-Butyl 2-amino-4,4-difluorobutanoate Production

The following guide is designed as a Tier 3 Technical Support Knowledge Base for the scale-up and production of tert-butyl 2-amino-4,4-difluorobutanoate. It synthesizes industrial process chemistry principles with specif...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a Tier 3 Technical Support Knowledge Base for the scale-up and production of tert-butyl 2-amino-4,4-difluorobutanoate. It synthesizes industrial process chemistry principles with specific troubleshooting protocols.

Ticket System Status: [ONLINE] Support Level: Tier 3 (Process Development & Scale-Up) Subject: Scale-Up Challenges, Impurity Control, and Safety Protocols Molecule ID: TB-2A-44DFB (CAS Ref: 770696-15-6 for (R)-isomer)

Executive Summary: The Molecule & The Challenge

Target Molecule: tert-Butyl 2-amino-4,4-difluorobutanoate Structure: An


-amino acid ester with a 

-difluoromethyl group. Critical Attribute: The tert-butyl ester is acid-labile, while the introduction of the difluoromethyl group (typically via deoxofluorination) generates hydrofluoric acid (HF). Balancing these opposing reactivities is the core scale-up challenge.

Primary Synthesis Route (Industrial Standard): Deoxofluorination of tert-butyl aspartate semialdehyde derivatives (e.g., N-Boc-L-aspartic acid 1-tert-butyl ester 4-aldehyde) using DAST, Deoxo-Fluor®, or XtalFluor-E®.

Module 1: Production Workflow & Critical Control Points

Visualizing the Process Flow

The following diagram outlines the standard production workflow and the "Kill Points" where batches frequently fail.

ProductionFlow Start Precursor: N-Protected Aspartate Semialdehyde Reaction Deoxofluorination (DAST/Deoxo-Fluor) <-78°C to RT> Start->Reaction Anhydrous DCM Quench Quench Step (Exotherm Control) Reaction->Quench Critical Safety Step Side1 Impurity A: Elimination (Vinyl) Reaction->Side1 Overheating Side2 Impurity B: Deprotected Acid Reaction->Side2 Excess HF Workup Biphasic Workup (HF Scavenging) Quench->Workup pH Control Product Target: tert-Butyl 2-amino- 4,4-difluorobutanoate Workup->Product Purification

Figure 1: Critical Process Flow for Deoxofluorination. Red nodes indicate high-risk operational steps.

Module 2: Troubleshooting Guide (Q&A Format)

Category 1: Reaction Yield & Chemistry

Q1: My yield is dropping (<40%) and I see a new spot on TLC that stains acidic. What is happening? Diagnosis: Acid-catalyzed deprotection of the tert-butyl ester.[1] Root Cause: Deoxofluorination reagents (like DAST) release HF as a byproduct. If the reaction mixture is not adequately buffered, the local concentration of HF cleaves the acid-sensitive tert-butyl group, converting your ester back to the carboxylic acid. Corrective Action:

  • Add a Scavenger: Incorporate 2.0–3.0 equivalents of anhydrous pyridine or triethylamine into the reaction mixture before adding the fluorinating agent.

  • Switch Reagents: Consider using XtalFluor-E® or Fluolead™ . These reagents are less likely to release free HF compared to DAST and have higher thermal stability.

Q2: We are observing a "vinyl" impurity (2-amino-4-fluorobut-3-enoate) in the crude NMR. How do we suppress this? Diagnosis:


-Elimination (Dehydrofluorination).
Root Cause:  The 

-protons adjacent to the difluoro group are acidic. Strong bases or elevated temperatures during the reaction/workup can trigger HF elimination, forming the alkene. Corrective Action:
  • Temperature Control: Never allow the reaction temperature to exceed 0°C if using DAST. Maintain -78°C for addition and warm slowly to -20°C.

  • Base Selection: If using a base to scavenge HF (see Q1), avoid strong bases. Pyridine is preferred over Triethylamine for this specific substrate because it is less basic and less likely to promote elimination.

Category 2: Scale-Up Safety & Handling

Q3: Upon scaling to 50g, the quench step became violently exothermic. How do we manage this? Diagnosis: Uncontrolled hydrolysis of excess fluorinating agent. Root Cause: DAST and Deoxo-Fluor react explosively with water. On a milligram scale, this is manageable; on a multigram scale, the heat release vaporizes solvent and can rupture the vessel. Protocol:

  • Dilute the Quench: Do not pour water directly into the reaction.

  • Reverse Quench: Pour the cold reaction mixture slowly into a vigorously stirred, pre-cooled (0°C) solution of saturated aqueous Sodium Bicarbonate (NaHCO₃) .

  • Rate Control: Monitor internal temperature. Stop addition if temp rises >5°C.

Q4: The final product is unstable as a free amine. How should we store it? Diagnosis: Autocatalytic decomposition. Root Cause: The free amine is basic, and the difluoromethyl group can be sensitive. Furthermore, free amino esters can undergo intermolecular condensation (polymerization) or hydrolysis if moisture is present. Resolution:

  • Salt Formation: Isolate and store the product as the Hydrochloride (HCl) or Tosylate (TsOH) salt. The salt form protonates the amine, preventing side reactions and increasing shelf-life stability.

  • Storage: Store at -20°C under Argon.

Module 3: Comparative Reagent Data

When scaling up, the choice of fluorinating agent dictates the safety profile and cost structure.

FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E®
Physical State Liquid (Fumes in air)Liquid (More stable)Crystalline Solid
Thermal Stability Explosive >90°CDecomposes >100°CStable solid
HF Release HighHighLow (Requires HF-amine complex activator)
Scale-Up Suitability Low (Safety risk)Medium (Better handling)High (Safer, solid handling)
Cost ModerateHighHigh

Module 4: Validated Analytical Parameters

To ensure batch integrity, confirm the following spectral markers.

  • ¹⁹F NMR (CDCl₃): Look for a distinct doublet of doublets (or multiplet) centered around -115 to -120 ppm .

    • Note: If you see a signal at -180 ppm, that is likely free HF or fluoride salts—re-wash with NaHCO₃.

  • ¹H NMR (CDCl₃):

    • The

      
      -proton (
      
      
      
      ) typically appears as a triplet of triplets (
      
      
      ) around 5.8–6.2 ppm with a large geminal coupling constant (
      
      
      Hz).
    • Tert-butyl singlet at 1.45 ppm .

References

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric Synthesis of Diverse

    
    -Trifluoromethyl- and 
    
    
    
    -Difluoromethyl-Substituted Amino Acids. Journal of Organic Chemistry. Link
  • Sutherland, A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.[2] Link

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis. Link

  • PubChem Compound Summary. (2025). 2-Amino-4,4-difluorobutanoic acid.[3][4][5][6] National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Handling fluorinating agents like DAST requires specialized fume hoods and PPE resistant to HF. Always consult your internal EHS guidelines before scaling up.

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry analysis of Tert-butyl 2-amino-4,4-difluorobutanoate

Mass Spectrometry Analysis of Tert-butyl 2-amino-4,4-difluorobutanoate: A Comparative Methodological Guide Executive Summary Tert-butyl 2-amino-4,4-difluorobutanoate (CAS: 770696-15-6 for R-isomer) is a critical fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Analysis of Tert-butyl 2-amino-4,4-difluorobutanoate: A Comparative Methodological Guide

Executive Summary

Tert-butyl 2-amino-4,4-difluorobutanoate (CAS: 770696-15-6 for R-isomer) is a critical fluorinated building block, often utilized as a bioisostere for leucine in peptidomimetic drug design.[1] Its structural duality—combining a metabolically stable difluoromethyl group with a chemically labile tert-butyl ester—presents unique analytical challenges.

This guide compares the two primary mass spectrometry workflows for characterizing this compound: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) . While LC-ESI-MS/MS serves as the gold standard for high-throughput quantification and intact mass verification, GC-EI-MS (via derivatization) provides superior structural fingerprinting required for impurity profiling and regioisomer differentiation.

Part 1: Comparative Analysis of Analytical Workflows

The following table contrasts the performance metrics of the two methodologies. Researchers should select the method based on their immediate stage in the drug development pipeline.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Primary Application Quantitation in biological matrices; Intact mass confirmation.Purity analysis; Structural elucidation; Impurity profiling.
Sample Prep Minimal (Dilute-and-shoot or Protein Precipitation).Mandatory Derivatization (Silylation) to prevent thermal degradation of the amine.
Ionization Mode Soft (Protonation

).
Hard (Fragmentation

).
Key Advantage Preserves the labile tert-butyl ester; High sensitivity (pg/mL).Generates rich spectral fingerprints for library matching.
Key Limitation In-source fragmentation (isobutene loss) can mimic the free acid.The tert-butyl group often undergoes thermal elimination in the injector port if not derivatized.

Part 2: Method A – LC-ESI-MS/MS (The Gold Standard)

Mechanistic Insight: The "Soft" Ionization Pathway

In positive ESI mode, the amine moiety easily accepts a proton, yielding the precursor ion


. However, the tert-butyl ester is prone to Collision-Induced Dissociation (CID)  even at low energies.
  • Precursor Ion: m/z 196.11 (

    
    )
    
  • Primary Transition: Loss of isobutene (

    
    , 56 Da) via a McLafferty-type rearrangement or charge-remote fragmentation, yielding the protonated free acid (m/z 140.05).
    
  • Secondary Transition: Elimination of Hydrogen Fluoride (HF, 20 Da) from the difluoro-alkyl chain.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • MS Settings:

    • Source Temp: 350°C

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

Fragmentation Pathway Visualization

The following diagram illustrates the specific fragmentation logic for Tert-butyl 2-amino-4,4-difluorobutanoate under ESI conditions.

ESI_Fragmentation M_H Precursor [M+H]+ m/z 196.11 Frag_1 Fragment 1 [M+H - Isobutene]+ m/z 140.05 M_H->Frag_1 - C4H8 (56 Da) Ester Cleavage Frag_2 Fragment 2 [M+H - Isobutene - HF]+ m/z 120.04 Frag_1->Frag_2 - HF (20 Da) Fluorine Elimination Frag_3 Fragment 3 [M+H - Isobutene - H2O - CO]+ m/z 94.04 Frag_1->Frag_3 - HCOOH (46 Da) Combined Loss

Caption: ESI-MS/MS fragmentation pathway showing the sequential loss of the tert-butyl group and subsequent fluorine elimination.

Part 3: Method B – GC-EI-MS (Structural Validation)

Mechanistic Insight: The "Hard" Ionization Pathway

Direct injection of the underivatized amino ester into a hot GC inlet (250°C) often leads to thermal degradation. Therefore, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is required to cap the amine and stabilize the molecule.

  • Target Derivative: TMS-capped Tert-butyl 2-amino-4,4-difluorobutanoate.

  • Alpha-Cleavage: The dominant fragmentation in EI is driven by the nitrogen atom. The bond between the alpha-carbon and the carbonyl carbon, or the alpha-carbon and the side chain, breaks preferentially.

Experimental Protocol (Derivatization)
  • Aliquot: Take 1 mg of sample in a glass vial.

  • Solvent: Add 100 µL anhydrous acetonitrile.

  • Reagent: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. Note: This ensures complete silylation of the amine.

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

Comparison of Spectral Data
ParameterUnderivatized (Not Recommended)TMS-Derivatized (Recommended)
Molecular Ion (

)
Rarely observed (Thermal degradation).Weak but visible (

267).
Base Peak

57 (tert-butyl cation).

144 (Alpha-cleavage ion).
Diagnostic Ions

57, 41.

73 (TMS),

144,

211.

Part 4: Analytical Workflow Diagram

This flowchart guides the researcher in choosing the correct path based on sample type (Pure Standard vs. Biological Matrix).

Workflow Sample Sample: Tert-butyl 2-amino-4,4-difluorobutanoate Matrix_Check Is sample in Biological Matrix? Sample->Matrix_Check LC_Prep Protein Precipitation (ACN) Matrix_Check->LC_Prep Yes (Plasma/Urine) GC_Prep Derivatization (BSTFA, 60°C) Matrix_Check->GC_Prep No (Pure Powder) LC_Run LC-ESI-MS/MS (MRM Mode) Target: 196 -> 140 LC_Prep->LC_Run LC_Result Result: Quantitation (PK/PD) LC_Run->LC_Result GC_Run GC-EI-MS (Full Scan) Target: Structural ID GC_Prep->GC_Run GC_Result Result: Purity & Impurity ID GC_Run->GC_Result

Caption: Decision matrix for selecting between LC-ESI-MS/MS and GC-EI-MS based on sample complexity.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024).[2] A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.[2] Link

  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods. Retrieved from Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21924986, 2-Amino-4,4-difluorobutanoic acid. Retrieved from Link

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from Link

  • Soroka, M., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521.[3] Link

Sources

Comparative

comparison of Tert-butyl 2-amino-4,4-difluorobutanoate with other fluorinated amino acids

As a Senior Application Scientist specializing in peptide engineering and small-molecule drug discovery, I frequently encounter the challenge of optimizing pharmacokinetics without compromising target binding affinity. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide engineering and small-molecule drug discovery, I frequently encounter the challenge of optimizing pharmacokinetics without compromising target binding affinity. The strategic incorporation of unnatural amino acids (UAAs)—specifically fluorinated aliphatic analogs—has become a cornerstone technique in modern medicinal chemistry[1].

This guide provides an objective, data-driven comparison of Tert-butyl 2-amino-4,4-difluorobutanoate against other canonical and fluorinated amino acids, detailing the physicochemical causality behind its performance and providing self-validating experimental workflows for its application.

Physicochemical Causality: The Fluorine Effect

Tert-butyl 2-amino-4,4-difluorobutanoate is the C-terminally protected ester of 2-amino-4,4-difluorobutanoic acid (often abbreviated as DfeGly or 4,4-difluoro-Abu)[2]. In synthetic workflows, the tert-butyl group provides robust, orthogonal protection that resists nucleophilic attack and basic hydrolysis, allowing for selective functionalization of the α-amine[3].

The true power of this molecule lies in the gem-difluoro (-CF₂H) group. Replacing C-H bonds with C-F bonds fundamentally alters the molecule's behavior via three mechanisms:

  • Inductive pKa Modulation: Fluorine is highly electronegative. The strong electron-withdrawing inductive (-I) effect of the -CF₂H group pulls electron density away from the α-amine, significantly lowering its pKa[4]. This increases the fraction of the un-ionized amine at physiological pH (7.4), directly enhancing passive membrane permeability.

  • Balanced Lipophilicity: While terminal trifluoromethyl (-CF₃) groups drastically increase steric bulk and hydrophobicity, the -CF₂H group acts as a balanced bioisostere[1]. It maintains a polarized C-H bond capable of acting as a weak hydrogen bond donor, optimizing the distribution coefficient (LogD) without making the molecule excessively greasy[5].

  • Steric Shielding: The larger van der Waals radius of fluorine (1.47 Å vs. 1.20 Å for hydrogen) creates a dense electron cloud that sterically shields adjacent peptide bonds from enzymatic recognition, conferring exceptional proteolytic stability[6].

Comparative Analysis: DfeGly vs. Analogs

To objectively evaluate Tert-butyl 2-amino-4,4-difluorobutanoate, we must compare its deprotected core (4,4-difluoro-Abu) against its canonical baseline (L-Abu) and its mono- and trifluorinated counterparts.

Table 1: Physicochemical Comparison of Aminobutanoic Acid Analogs

Amino Acid CoreSide ChainPredicted Amine pKaRelative Lipophilicity (LogD)Steric VolumePrimary Structural Role
L-Abu (Canonical) -CH₂-CH₃~9.80BaselineSmall (~50 ų)Canonical baseline, flexible spacer
4-fluoro-Abu -CH₂-CH₂F~9.55Slightly LowerModerate (~55 ų)Polarity introduction, weak H-bonding
4,4-difluoro-Abu -CH₂-CF₂H9.36[7]Balanced / OptimizedLarge (~60 ų)Bioisostere, pKa modulator, metabolic shield
4,4,4-trifluoro-Abu -CH₂-CF₃~8.90Significantly HigherVery Large (~65 ų)Hydrophobic core packing, fluorous effect

Data synthesis indicates that the gem-difluoro analog offers the optimal middle-ground: it significantly modulates pKa and stability without the extreme hydrophobicity penalties associated with perfluorination[4].

Mechanistic Pathway: How gem-Difluorination Drives Pharmacokinetics

G A gem-Difluoro Substitution (4,4-difluoro-Abu) B Strong Inductive Effect (-I Effect) A->B C Balanced Lipophilicity (Optimized LogD) A->C E Steric Shielding (Protease Resistance) A->E D Lowered Amine pKa (Altered Ionization) B->D F Enhanced Bioavailability & Metabolic Stability C->F D->F E->F

Figure 1: Mechanistic impact of gem-difluorination on amino acid pharmacokinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They explain the why behind the how, ensuring reproducible integration of Tert-butyl 2-amino-4,4-difluorobutanoate into your workflows.

Protocol A: Solution-Phase Amidation (N-Terminal Coupling)

Causality: The electron-withdrawing -CF₂H group reduces the nucleophilicity of the adjacent α-amine. Standard coupling agents (e.g., DCC) often yield poor conversion rates. Therefore, highly reactive uronium salts (HATU) combined with a strong, non-nucleophilic base (DIPEA) are mandatory to drive the reaction forward[3]. The tert-butyl ester protects the C-terminus perfectly during this basic coupling phase[2].

Step-by-Step Workflow:

  • Pre-activation: Dissolve the carboxylic acid partner (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes to form the active O-At ester.

  • Coupling: Add Tert-butyl 2-amino-4,4-difluorobutanoate hydrochloride (1.1 eq) to the mixture. Stir under a nitrogen atmosphere for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via LC-MS and ¹⁹F-NMR.

    • Validation Criteria: The mass spectrum must show the exact mass of the coupled product. The ¹⁹F-NMR must display the characteristic multiplet of the -CF₂H group (~ -115 to -120 ppm), confirming that no unintended defluorination occurred under the basic coupling conditions.

Protocol B: Shake-Flask LC-MS Method for LogD₇.₄ Determination

Causality: In-silico predictions of lipophilicity for gem-difluoro compounds are notoriously unreliable due to complex dipole-water interactions[4]. An empirical shake-flask method coupled with MS quantification provides the only definitive assessment of the compound's true membrane partitioning behavior.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock solution of the synthesized difluoro-peptide in DMSO.

  • Equilibration: In a 2 mL glass vial, combine 500 µL of 1-octanol and 500 µL of PBS (pH 7.4). Both solvents must be mutually pre-saturated for 24 hours prior to use to prevent volume shifts.

  • Partitioning: Spike 10 µL of the compound stock into the biphasic system. Vortex vigorously for 3 minutes, then agitate mechanically at 25°C for 1 hour to achieve thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3,000 x g for 10 minutes to ensure a razor-sharp phase boundary.

  • Sampling & Dilution: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute each sample 10-fold in ACN/H₂O (1:1) to ensure the analyte concentration falls within the linear dynamic range of the mass spectrometer.

  • Self-Validation Check: Analyze via LC-MS/MS.

    • Validation Criteria: Calculate mass balance (

      
      ). Run a reference standard (e.g., Propranolol, known LogD₇.₄ = 1.2) concurrently. If the reference standard deviates by >0.1 log units, the phase separation was compromised, and the assay must be repeated.
      

References

  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A database of non-natural sidechains Source: SwissSidechain URL:[Link]

  • Correlation of the DFT-calculated lipophilicities with the experimental values Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: Pharmaceuticals (Basel) URL:[Link]

  • Applications of fluorine-containing amino acids for drug design Source: European Journal of Medicinal Chemistry URL:[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: Expert Opinion on Drug Discovery URL:[Link]

  • DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS Source: Chemosphere (via PMC) URL:[Link]

Sources

Validation

Comparative Synthesis Guide: Routes to Tert-butyl 2-amino-4,4-difluorobutanoate

Executive Summary & Strategic Context Tert-butyl 2-amino-4,4-difluorobutanoate (the tert-butyl ester of DfeGly) is a highly valued non-canonical amino acid building block. The strategic introduction of a difluoromethyl (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Tert-butyl 2-amino-4,4-difluorobutanoate (the tert-butyl ester of DfeGly) is a highly valued non-canonical amino acid building block. The strategic introduction of a difluoromethyl (–CHF₂) group into aliphatic side chains profoundly modulates the lipophilicity, proteolytic stability, and multipolar hydrogen-bonding dynamics of peptides[1]. Beyond peptide engineering, this fluorinated synthon is a critical intermediate in the development of next-generation small-molecule therapeutics, including[2] and renin inhibitors[3].

Choosing the optimal synthetic route depends entirely on the project's requirements for enantiomeric purity, scalability, and tolerance for hazardous fluorinating reagents. This guide objectively compares the three primary methodologies to synthesize this compound.

Mechanistic Evaluation of Synthetic Routes

Route A: Direct Alkylation of O'Donnell's Schiff Base (The Pragmatic Approach)

Causality & Logic: Using N-(Diphenylmethylene)glycine tert-butyl ester provides direct access to the target molecule, completely bypassing the need for post-alkylation esterification. The bulky diphenylmethylene group serves a dual purpose: it prevents over-alkylation and sterically shields the primary amine. Under basic conditions (e.g., using KHMDS), the α-carbon is deprotonated to form an enolate, which undergoes a direct SN2 displacement with 1,1-difluoro-2-iodoethane. Mild acidic hydrolysis selectively cleaves the imine while preserving the acid-labile tert-butyl ester.

Route B: Asymmetric Ni(II)-Complex Mediated Synthesis (The High-Enantiopurity Approach)

Causality & Logic: When absolute stereocontrol is required (e.g., >98% ee for the (S)-enantiomer), the is the industry standard[4]. The square-planar Ni(II) complex coordinates a glycine Schiff base alongside a chiral auxiliary (such as BPB). The auxiliary sterically occludes the Si-face of the intermediate enolate. Consequently, the electrophile (1,1-difluoro-2-iodoethane) is forced to attack exclusively from the Re-face[4]. Because the tert-butyl group cannot survive the harsh HCl hydrolysis required to disassemble the Ni(II) complex, a subsequent esterification step using isobutylene is strictly necessary.

Route C: Deoxofluorination via DAST (The Precursor Modification Approach)

Causality & Logic: Instead of utilizing volatile fluorinated alkyl halides, this route constructs the difluoromethyl group via late-stage deoxofluorination. Starting from an orthogonally protected aspartic acid derivative (e.g., Boc-Asp-OtBu), the side-chain carboxylic acid is selectively reduced to an aldehyde. is then employed to convert the aldehyde oxygen into a gem-difluoro group[5]. The reaction is thermodynamically driven by the formation of a highly stable S=O bond in the byproduct[5]. While synthetically elegant, DAST is thermally unstable, making this route hazardous during scale-up.

Workflow Visualizations

RouteOverview cluster_A Route A: Schiff Base Alkylation cluster_B Route B: Ni(II) Complex cluster_C Route C: DAST Deoxofluorination A1 N-(Diphenylmethylene)glycine tert-butyl ester A2 1. Base / 1,1-difluoro-2-iodoethane 2. Mild Acidic Hydrolysis A1->A2 Target Tert-butyl 2-amino-4,4-difluorobutanoate A2->Target B1 Chiral Ni(II)-Glycine Complex B2 1. Alkylation (1,1-difluoro-2-iodoethane) 2. HCl Hydrolysis 3. Isobutylene / H2SO4 B1->B2 B2->Target C1 Boc-Asp-OtBu (Side-chain Aldehyde) C2 1. DAST (Deoxofluorination) 2. Boc Deprotection (Optional) C1->C2 C2->Target

Fig 1. Comparative overview of the three primary synthetic workflows to access the target molecule.

Ni_Mechanism N1 Ni(II)-Gly Complex (Square Planar) N2 Deprotonation (Enolate Formation) N1->N2 N3 Re-face Attack (Si-face shielded) N2->N3 N4 Diastereopure Intermediate N3->N4

Fig 2. Mechanistic pathway of stereocontrol in the Ni(II)-complex mediated asymmetric alkylation.

Quantitative Data Comparison

MetricRoute A: Schiff BaseRoute B: Ni(II) ComplexRoute C: DAST Deoxofluorination
Overall Yield 65 – 75%70 – 85% (over 3 steps)40 – 50% (over 3 steps)
Enantiomeric Excess (ee) Racemic (unless chiral PTC used)> 98% (Highly stereoselective)> 99% (Relies on chiral pool)
Scalability HighHigh (Decagram scale proven)Low (Thermal hazards at scale)
Reagent Hazard Profile ModerateLow / ModerateHigh (DAST is explosive)
Direct Access to t-Butyl YesNo (Requires post-esterification)Yes (If starting from Asp-OtBu)

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: Schiff Base Alkylation
  • Enolate Formation & Alkylation: Dissolve N-(Diphenylmethylene)glycine tert-butyl ester in dry THF under inert atmosphere. Cool to -78°C. Add KHMDS dropwise.

    • In-Process Validation: The solution will transition to a deep orange/red, indicating successful enolate formation.

  • Electrophilic Addition: Add 1,1-difluoro-2-iodoethane and gradually warm to room temperature.

    • In-Process Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material spot should disappear, replaced by a slightly less polar product spot.

  • Imine Hydrolysis: Concentrate the reaction mixture, redissolve in THF, and add 15% aqueous citric acid. Stir at room temperature for 4 hours.

    • In-Process Validation: ¹H NMR of the crude product must show the disappearance of the aromatic protons (7.1–7.8 ppm) from the diphenylmethylene group and the appearance of the characteristic –CHF₂ triplet of triplets around 5.8–6.2 ppm.

Protocol B: Ni(II) Complex Asymmetric Alkylation
  • Asymmetric Alkylation: Suspend the Ni(II)-glycine chiral complex in DMF. Add finely ground NaOH, followed by 1,1-difluoro-2-iodoethane. Stir at 0°C to maximize diastereoselectivity[4].

    • In-Process Validation: The reaction mixture changes from light red to dark red. LC-MS should indicate a mass shift corresponding to the addition of the difluoroethyl group.

  • Hydrolysis: Treat the alkylated complex with 3M HCl at 70°C for 2 hours.

    • In-Process Validation: The red color dissipates as the complex breaks down. The chiral auxiliary can be recovered quantitatively via precipitation at pH 9.

  • Esterification: Suspend the free (S)-DfeGly in DCM. Add catalytic H₂SO₄ and condense isobutylene gas into the reaction flask at -10°C.

    • In-Process Validation: ¹⁹F NMR should display two distinct multiplets around -116 ppm[6], confirming the integrity of the difluoromethyl group post-esterification.

Protocol C: DAST Deoxofluorination
  • Aldehyde Formation: Reduce Boc-Asp-OtBu using DIBAL-H at -78°C in DCM.

    • In-Process Validation: IR spectroscopy must show a shift in the carbonyl stretch from ~1710 cm⁻¹ (acid/ester) to ~1725 cm⁻¹ (aldehyde), with a distinct C–H stretch at 2750 cm⁻¹.

  • Deoxofluorination: Dissolve the aldehyde in strictly anhydrous DCM. Cool to -78°C. Add DAST dropwise.

    • In-Process Validation: ¹⁹F NMR of an aliquot should confirm the appearance of the –CHF₂ signal and the absence of the aldehyde proton in ¹H NMR. Caution: DAST reactions must be kept strictly anhydrous to prevent violent decomposition[5].

References

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex ChemRxiv URL:[Link]

  • Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow Freie Universität Berlin (Refubium) URL:[Link]

  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • US11325906B2 - Parp1 inhibitors Google Patents URL

Sources

Comparative

Technical Guide: Metabolic Stability Assessment with Tert-butyl 2-amino-4,4-difluorobutanoate

This guide provides a technical assessment of using Tert-butyl 2-amino-4,4-difluorobutanoate (referred to herein as the Dfe-OtBu building block) to enhance the metabolic stability of therapeutic peptides. It is designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of using Tert-butyl 2-amino-4,4-difluorobutanoate (referred to herein as the Dfe-OtBu building block) to enhance the metabolic stability of therapeutic peptides.

It is designed for medicinal chemists and peptide scientists seeking to replace labile residues (such as Leucine, Methionine, or Glutamine) with fluorinated isosteres to resist proteolytic degradation without abolishing receptor affinity.

Executive Summary: The Fluorine Shield

Tert-butyl 2-amino-4,4-difluorobutanoate is a specialized building block used to introduce the 2-amino-4,4-difluorobutanoyl (Dfe) residue into peptide sequences. Unlike standard steric protecting groups (e.g., Aib), the Dfe residue utilizes the fluoro-electronic effect and polar hydrophobicity to stabilize peptides.

  • Primary Function: Acts as a bio-isostere for hydrophobic residues (Leu, Met, Gln) while preventing enzymatic hydrolysis.

  • Mechanism: The

    
    -difluoro moiety withdraws electron density from the peptide backbone, reducing the nucleophilicity of the amide bond and altering the local conformation (via the gauche effect) to disrupt protease recognition pockets.
    
  • Outcome: Typically yields a 2-5x increase in plasma half-life (

    
    )  compared to wild-type sequences, with reduced steric penalty compared to bulky 
    
    
    
    -disubstituted amino acids.

Chemical Profile & Mechanism of Action

The Molecule[1][2][3][4][5][6]
  • Reagent Name: Tert-butyl 2-amino-4,4-difluorobutanoate[1]

  • Residue Incorporated: 2-amino-4,4-difluorobutanoic acid (Dfe / DfhAla)

  • Key Feature: The terminal

    
     group acts as a lipophilic hydrogen bond donor/acceptor mimic but is chemically inert.
    
Mechanistic Stabilization

The incorporation of Dfe stabilizes peptides through three distinct physical chemistry pathways:

  • Electronic Deactivation: The strong electronegativity of the fluorine atoms (

    
    ) pulls electron density through the 
    
    
    
    -bond framework. This lowers the electron density of the adjacent amide nitrogen, making the peptide bond less susceptible to nucleophilic attack by serine proteases (e.g., Trypsin, Chymotrypsin).
  • The Gauche Effect: The C–F bonds preferentially align gauche to the adjacent amine/carbonyl systems to maximize orbital overlap (

    
    ). This locks the side chain into a specific rotamer, reducing the entropic cost of binding to a receptor but preventing the "induced fit" required by proteases.
    
  • Hydrophobic Shielding: The difluoromethyl group increases local lipophilicity, creating a "Teflon-like" shield that repels water and hydrolytic enzymes.

Diagram 1: Proteolytic Resistance Mechanism

Mechanism cluster_0 Native Peptide (Labile) cluster_1 Dfe-Modified Peptide (Stable) Leu/Met Residue Leu/Met Residue Protease Pocket Protease Pocket Leu/Met Residue->Protease Pocket Induced Fit Hydrolysis Hydrolysis Protease Pocket->Hydrolysis Cleavage Dfe Residue Dfe Residue Protease Repulsion Protease Repulsion Dfe Residue->Protease Repulsion Electronic Withdrawal Dfe Residue->Protease Repulsion Steric/Gauche Lock Intact Peptide Intact Peptide Protease Repulsion->Intact Peptide No Cleavage caption Fig 1: Dfe residue prevents protease binding via electronic deactivation and conformational locking.

Comparative Analysis: Dfe vs. Alternatives

When designing stable peptides, researchers typically choose between Fluorination (Dfe), Steric Bulk (Aib), or Backbone Modification (N-Methylation).

Comparative Performance Table
FeatureDfe (Difluorobutanoate) Aib (

-aminoisobutyric acid)
N-Methylation Native (Leu/Met)
Metabolic Stability High (2-5x

)
Very High (>10x

)
Moderate (1.5-3x

)
Low (Baseline)
Conformational Impact Subtle (Maintains helix/sheet preference)Rigid (Strong Helix Inducer)Disruptive (Breaks H-bonds)Flexible
Steric Hindrance Low (Similar to Leu)High (Tetrasubstituted

-carbon)
ModerateNone
Lipophilicity Increased (Polar Hydrophobicity)NeutralIncreasedModerate
Coupling Difficulty Low (Standard SPPS)High (Hard to couple)ModerateLow
Best Use Case Side-chain replacement (preserving backbone geometry)Backbone rigidification (forcing helicity)Permeability enhancement N/A
Critical Insight

Choose Dfe when: You need to stabilize a specific cleavage site (e.g., a chymotrypsin site) without altering the peptide's secondary structure or when the steric bulk of Aib would abolish receptor binding. Choose Aib when: You specifically want to induce a helical conformation or need maximum stability regardless of steric bulk.

Experimental Protocol: Assessing Stability

To objectively validate the stability conferred by Tert-butyl 2-amino-4,4-difluorobutanoate, follow this self-validating in vitro plasma stability workflow.

Materials
  • Test Compound: Peptide containing Dfe residue (synthesized using the Tert-butyl 2-amino-4,4-difluorobutanoate building block).

  • Control: Native peptide sequence.

  • Matrix: Pooled Human/Rat Plasma (heparinized) or Liver Microsomes (RLM).

  • Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog.

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the peptide in DMSO.

    • Dilute to 10

      
      M working concentration in PBS (pH 7.4).
      
  • Incubation:

    • Pre-warm plasma (1 mL) to 37°C in a water bath.

    • Initiate reaction by adding 10

      
      L of peptide working solution (Final conc: 1 
      
      
      
      M).
    • Self-Validation Step: Run a "Zero-time" (

      
      ) sample immediately to confirm recovery.
      
  • Sampling Time Points:

    • Extract 50

      
      L aliquots at 
      
      
      
      minutes.
  • Quenching:

    • Immediately transfer aliquot into 200

      
      L of ice-cold Acetonitrile (containing 100 ng/mL Internal Standard).
      
    • Vortex for 30 seconds to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS (C18 column).

    • Monitor parent ion [M+H]+ and specific fragments.

Data Calculation

Calculate the remaining percentage (


) at each time point:


Plot


 vs. Time. The slope (

) determines half-life:

Diagram 2: Assay Workflow

AssayWorkflow Start Peptide Stock (Dfe-Modified) Incubation Incubation 37°C Plasma/Microsomes Start->Incubation Sampling Time Course Sampling (0, 15, 30... 240 min) Incubation->Sampling Quench Quench & Precipitate (ACN + Internal Std) Sampling->Quench Spin Centrifugation (Remove Proteins) Quench->Spin LCMS LC-MS/MS Analysis (Quantify Parent Ion) Spin->LCMS Data Calculate Half-Life (t1/2) LCMS->Data caption Fig 2: Standardized LC-MS/MS workflow for determining metabolic stability.

References

  • BenchChem. (2025).[2] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. Retrieved from

  • Salwiczek, M., et al. (2012).[3] Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews.[3] Retrieved from

  • Yao, J.F., et al. (2018).[4] Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism. Retrieved from

  • PubChem. (2025).[5] 2-Amino-4,4-difluorobutanoic acid Structure and Properties. Retrieved from

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid (Aib) vs Fluorinated Analogs. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling and Disposal of Tert-butyl 2-amino-4,4-difluorobutanoate

In the dynamic field of drug discovery and development, novel fluorinated amino acid derivatives such as Tert-butyl 2-amino-4,4-difluorobutanoate are invaluable tools. Their unique properties contribute to the enhanced m...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of drug discovery and development, novel fluorinated amino acid derivatives such as Tert-butyl 2-amino-4,4-difluorobutanoate are invaluable tools. Their unique properties contribute to the enhanced metabolic stability and biological activity of potential drug candidates. However, the responsible use of such innovative compounds necessitates a thorough understanding and implementation of robust safety protocols. This guide offers a comprehensive, experience-driven approach to the safe handling, application, and disposal of Tert-butyl 2-amino-4,4-difluorobutanoate, tailored for the needs of researchers, scientists, and drug development professionals.

Foundational Knowledge: Understanding the Chemical's Profile for Enhanced Safety

Tert-butyl 2-amino-4,4-difluorobutanoate is a non-natural amino acid ester. The difluoro- and tert-butyl ester functional groups contribute to its specific chemical reactivity and potential biological effects. While comprehensive toxicological data for this specific molecule may not be readily available, its structural components—an amino group, a reactive ester, and fluorine atoms—warrant a cautious and informed handling approach.[1][2] Potential hazards include skin and eye irritation, respiratory tract irritation upon inhalation, and unknown long-term health effects.[1][2] Therefore, the cornerstone of our safety strategy is minimizing exposure through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Essential Barrier Against Exposure

The selection of PPE is not a static choice but a dynamic one, contingent on the scale of the experiment and the specific procedures involved. The following table provides a summary of recommended PPE for handling Tert-butyl 2-amino-4,4-difluorobutanoate in different laboratory contexts.

ScenarioHand ProtectionEye ProtectionProtective ClothingRespiratory Protection
Weighing and preparing solutions in a fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash gogglesStandard laboratory coat (flame-resistant recommended)Generally not required if work is performed in a certified chemical fume hood
Small-scale reactions (< 1g) in a fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash gogglesStandard laboratory coat (flame-resistant recommended)Generally not required if work is performed in a certified chemical fume hood
Large-scale reactions (> 1g) or work outside a fume hoodDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge is recommended
Handling of the neat (undiluted) compoundDouble-gloving with nitrile or neoprene glovesChemical splash goggles and a face shieldChemical-resistant apron over a flame-resistant lab coatA NIOSH-approved respirator with an organic vapor cartridge is recommended

Justification for PPE Selection:

  • Double-Gloving: This practice offers an additional layer of protection and facilitates the safe removal of the outer glove in the event of a splash, thereby reducing the risk of skin contact.[3]

  • Chemical Splash Goggles and Face Shields: Goggles create a seal around the eyes, providing superior protection from splashes and vapors compared to safety glasses.[4][5][6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4][5][6]

  • Respiratory Protection: While a certified chemical fume hood is the primary engineering control for preventing inhalation exposure, respiratory protection is crucial when working with larger quantities or if ventilation is compromised.[3][7]

Operational Blueprint: A Step-by-Step Protocol for Safe Handling

This protocol details the necessary steps for the safe management of Tert-butyl 2-amino-4,4-difluorobutanoate from its arrival in the lab to the completion of the reaction.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.[8]

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[9][10][11]

  • Ensure the container is tightly sealed and clearly labeled with the chemical name and all relevant hazard information.[10][11]

2. Weighing and Solution Preparation:

  • All weighing and solution preparation activities must be conducted within a certified chemical fume hood.[12]

  • Before commencing work, verify that the fume hood sash is at the appropriate height to ensure optimal containment.

  • Utilize a disposable weighing boat or paper to prevent contamination of the balance.

  • When preparing solutions, add the solid Tert-butyl 2-amino-4,4-difluorobutanoate to the solvent slowly to prevent splashing.

3. Reaction Setup and Monitoring:

  • Assemble the reaction apparatus inside the chemical fume hood, ensuring all glassware is free from defects.

  • Maintain a clean and organized workspace to minimize the risk of spills and accidents.

  • Continuously monitor the reaction for any unexpected changes.

4. Work-up and Purification:

  • Carefully quench the reaction, particularly if reactive reagents have been used.

  • Perform all extractions and chromatographic separations within the fume hood.

  • Be aware of the potential for aerosol formation during these procedures.

5. Spill Management:

  • In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance and place it in a sealed container for disposal.[9][13]

  • For larger spills, evacuate the area and adhere to your institution's established emergency protocols.[13]

  • A spill kit should be readily accessible in the laboratory at all times.

Disposal Strategy: Upholding Environmental and Regulatory Compliance

The proper disposal of chemical waste is a critical aspect of responsible scientific research.

  • Waste Segregation: All materials contaminated with Tert-butyl 2-amino-4,4-difluorobutanoate, including empty containers, used gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.[14][15] As a fluorinated organic compound, it should be disposed of in the halogenated organic waste stream.[14][15][16]

  • Waste Container: The waste container must be compatible with the chemical and kept securely closed when not in use.[13][16]

  • Disposal Procedure: Follow your institution's specific guidelines for arranging a hazardous waste pickup. Never dispose of this chemical down the drain or in the general trash.[13]

Visualizing the Safety Workflow

The following diagram provides a visual representation of the key steps and decision points for the safe handling and disposal of Tert-butyl 2-amino-4,4-difluorobutanoate.

cluster_pre_handling Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling & Disposal receive Receive & Inspect store Store Appropriately receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react workup Work-up & Purify react->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate waste Segregate Halogenated Waste decontaminate->waste dispose Arrange for Hazardous Waste Disposal waste->dispose

Caption: A workflow for the safe handling of Tert-butyl 2-amino-4,4-difluorobutanoate.

By diligently following these guidelines, researchers can confidently and safely work with Tert-butyl 2-amino-4,4-difluorobutanoate, promoting a culture of safety and scientific integrity within the laboratory.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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